8-AHA-cAMP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(4aR,6R,7R,7aS)-6-[6-amino-8-[[amino(pentyl)amino]methyl]purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N7O6P/c1-2-3-4-5-22(18)6-10-21-11-14(17)19-8-20-15(11)23(10)16-12(24)13-9(28-16)7-27-30(25,26)29-13/h8-9,12-13,16,24H,2-7,18H2,1H3,(H,25,26)(H2,17,19,20)/t9-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPSJZOUBIGSHY-RVXWVPLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN(CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960386 | |
| Record name | 6-{6-Amino-8-[(1-pentylhydrazinyl)methyl]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39824-30-1 | |
| Record name | 8-Aminohexylamino cAMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039824301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-{6-Amino-8-[(1-pentylhydrazinyl)methyl]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the mechanism of action of 8-AHA-cAMP
An In-depth Technical Guide to the Mechanism of Action of 8-AHA-cAMP
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (this compound) is a synthetic derivative of cyclic adenosine monophosphate (cAMP) that serves as a valuable tool in signal transduction research. Its primary mechanism of action is the selective activation of cAMP-dependent protein kinase (PKA).[1][2]
The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[3] These catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular processes.
This compound exhibits a notable preference for one of the two distinct cAMP-binding sites on the PKA regulatory subunits, specifically site B of the type I regulatory subunit (RI).[1][4] This site selectivity allows for the synergistic activation of PKA type I when used in combination with other cAMP analogs that preferentially bind to site A, such as 8-piperidino-cAMP (8-PIP-cAMP).[1][4] This property makes this compound a powerful tool for the specific interrogation of PKA type I-mediated signaling pathways. Furthermore, this compound is designed to have increased membrane permeability compared to its predecessor, 8-amino-cAMP, and is resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[1][2] This metabolic stability ensures a more sustained activation of PKA in cellular assays.
While cAMP has another major intracellular effector, the Exchange Protein Directly Activated by cAMP (Epac), this compound is not a potent activator of this pathway.[5][6] Its utility lies in its selectivity for PKA, allowing researchers to dissect the distinct roles of these two cAMP-responsive signaling cascades.
Signaling Pathway
The canonical signaling pathway initiated by this compound is the activation of PKA. This process involves the binding of this compound to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins, modulating their activity and leading to a cellular response.
Quantitative Data
The following table summarizes the relative activation constants (Ka) of this compound for different PKA isozymes, providing insight into its binding affinity and selectivity.
| PKA Isozyme | Binding Site | Relative Ka (cAMP = 1.0) | Reference |
| Type I (RIα) | A | 0.11 | [7] |
| B | 1.6 | [7] | |
| Type II (RIIα) | A | 0.021 | [7] |
| B | 0.29 | [7] |
Note: A lower Ka value indicates a higher binding affinity.
The inhibitory concentration (IC50) of various cAMP analogs on the proliferation of human peripheral blood T lymphocytes has been reported to range from 30 µM to 1100 µM.[1] While a specific IC50 for this compound was not provided in the reviewed literature, this range provides a context for its expected potency in cellular assays.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Analysis
This protocol details the methodology for analyzing the binding of PKA regulatory subunits to immobilized this compound using SPR.
Objective: To determine the association and dissociation kinetics of PKA R-subunits with this compound.
Materials:
-
Biacore instrument (e.g., Biacore 2000)
-
CM5 sensor chip
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)
-
Ethanolamine-HCl
-
Recombinant PKA R-subunit isoforms (RIα, RIβ, RIIα, RIIβ)
-
Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (if necessary, e.g., glycine-HCl pH 2.5)
Procedure:
-
Immobilization of this compound:
-
Activate the CM5 sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject a solution of this compound in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without the injection of this compound.
-
-
Binding Analysis:
-
Equilibrate the sensor chip with running buffer at a constant flow rate (e.g., 10 µL/min).
-
Inject a solution of the PKA R-subunit isoform at a known concentration (e.g., 100 nM) over both the this compound-coupled and reference flow cells.
-
Monitor the association phase for a defined period (e.g., 5 minutes).
-
Switch back to running buffer to monitor the dissociation phase (e.g., for 10 minutes).
-
If necessary, regenerate the sensor surface with a pulse of regeneration solution.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the this compound-coupled flow cell to obtain the specific binding response.
-
Analyze the association and dissociation curves using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
PKA Activity Assay (Kemptide Phosphorylation)
This protocol describes a method to measure the activation of PKA by this compound by quantifying the phosphorylation of a synthetic peptide substrate, Kemptide.
Objective: To determine the concentration-dependent activation of PKA by this compound.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
Kemptide (LRRASLG)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphocellulose paper
-
Scintillation counter
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Reaction Setup:
-
Prepare a series of dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the PKA holoenzyme, Kemptide, and the respective concentration of this compound.
-
Include a negative control (no this compound) and a positive control (e.g., a saturating concentration of cAMP).
-
-
Kinase Reaction:
-
Initiate the reaction by adding [γ-³²P]ATP to each tube.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Spot a portion of each reaction mixture onto a piece of phosphocellulose paper.
-
Immediately immerse the paper in the stop solution to terminate the reaction.
-
Wash the paper several times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Allow the paper to dry.
-
-
Quantification:
-
Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³²P incorporated into Kemptide for each concentration of this compound.
-
Plot the PKA activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
T-Cell Proliferation Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the proliferation of T lymphocytes.
Objective: To determine the IC50 of this compound for the inhibition of T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
T-cell activator (e.g., anti-CD3 antibody, phytohemagglutinin (PHA))
-
This compound
-
Cell proliferation reagent (e.g., [³H]-thymidine, CFSE, or a colorimetric reagent like WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the T-cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/well).
-
-
Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the different concentrations of this compound to the wells containing the T-cells.
-
Add the T-cell activator to all wells except the unstimulated control.
-
Include a vehicle control (medium with the solvent used for this compound).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period sufficient to allow for cell proliferation (e.g., 72 hours).
-
-
Measurement of Proliferation:
-
For [³H]-thymidine incorporation:
-
Add [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For CFSE staining:
-
Stain the cells with CFSE before seeding.
-
After the incubation period, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the stimulated control.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a well-characterized and valuable pharmacological tool for the investigation of cAMP-PKA signaling pathways. Its selectivity for PKA, particularly for the type I isozyme, combined with its enhanced membrane permeability and resistance to degradation, makes it a superior alternative to native cAMP in many experimental contexts. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers aiming to utilize this compound to elucidate the intricate roles of PKA in cellular function and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biolog.de [biolog.de]
- 3. Protein kinase A - Wikipedia [en.wikipedia.org]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]
8-AHA-cAMP: A Technical Guide to a Selective PKA Activator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) as a selective activator of cAMP-dependent Protein Kinase A (PKA). This document provides a comprehensive overview of its mechanism of action, quantitative binding and activation data, detailed experimental protocols, and visualizations of key signaling and experimental workflows.
Introduction to this compound
This compound is a site-selective analog of cyclic AMP (cAMP) that preferentially activates Protein Kinase A (PKA). Its key feature is its selectivity for the B site of the type I (RI) regulatory subunit of PKA.[1][2] This selectivity allows for the targeted activation of PKA isozymes, particularly when used in conjunction with other site-selective cAMP analogs.[1][2] Furthermore, this compound exhibits increased membrane permeability compared to some other cAMP analogs and is relatively stable against hydrolysis by phosphodiesterases, making it a valuable tool for both in vitro and cell-based assays.[2][3] The presence of a hexylamino group at the 8-position also makes it suitable for immobilization on solid supports for applications such as affinity chromatography.[3]
Mechanism of Action and Selectivity
The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. Each regulatory subunit contains two distinct cAMP binding sites, designated A and B.
This compound exhibits a strong preference for binding to site B of the PKA type I regulatory subunit (RI) .[1][2] This site selectivity is crucial for its application in the synergistic activation of PKA type I. By combining this compound with a cAMP analog that is selective for site A of RI (such as 8-piperidino-cAMP), a potent and isozyme-specific activation of PKA type I can be achieved.[1][2] This synergistic activation is a powerful technique to dissect the specific roles of PKA type I in cellular processes.
Quantitative Data: Binding Affinities and Activation Constants
The following tables summarize the available quantitative data for the interaction of this compound and other relevant cAMP analogs with PKA.
Table 1: Relative Binding Site Selectivity of cAMP Analogs for PKA Isozymes [1]
| Compound | Relative Affinity for Site A (RI) | Relative Affinity for Site B (RI) | Relative Affinity for Site A (RII) | Relative Affinity for Site B (RII) |
| This compound | 0.11 | 1.6 | 0.021 | 0.29 |
| 8-PIP-cAMP | 2.3 | 0.065 | 0.046 | 3.2 |
| cAMP | 1.0 | 1.0 | 1.0 | 1.0 |
Data is relative to the binding of cAMP (set to 1.0 for all sites).
Table 2: EC50 Values for PKA Holoenzyme Activation by cAMP Analogs [4]
| Compound | PKA RIα EC50 (nM) | PKA RIIβ EC50 (nM) |
| This compound | 116 | 197 |
| cAMP | 36 | 18 |
Experimental Protocols
In Vitro PKA Activation Assay
This protocol describes a general method to assess the activation of PKA by this compound or other analogs using a kinase activity assay.
Materials:
-
Purified PKA holoenzyme (Type I or Type II)
-
This compound and other cAMP analogs
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP (and [γ-³²P]ATP for radioactive assays)
-
PKA substrate peptide (e.g., Kemptide)
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for non-radioactive methods)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKA substrate, and the desired concentration of this compound. A range of concentrations should be tested to generate a dose-response curve.
-
Initiate the kinase reaction by adding purified PKA holoenzyme and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop buffer or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the PKA activity against the concentration of this compound to determine the activation constant (Ka) or EC50 value.
Synergistic Activation of PKA Type I
This protocol outlines an experiment to demonstrate the synergistic activation of PKA type I using a combination of a site A-selective and a site B-selective cAMP analog.[5]
Materials:
-
Purified PKA type I holoenzyme
-
This compound (Site B selective for RI)
-
8-piperidino-cAMP (8-PIP-cAMP) (Site A selective for RI)
-
All materials listed for the in vitro PKA activation assay.
Procedure:
-
Set up three sets of reactions:
-
Increasing concentrations of this compound alone.
-
Increasing concentrations of 8-PIP-cAMP alone.
-
A fixed, sub-maximal concentration of 8-PIP-cAMP combined with increasing concentrations of this compound.
-
-
Perform the PKA activation assay as described in section 4.1 for all three sets of reactions.
-
Plot the results as dose-response curves. A leftward shift and an increase in the maximal activation in the combination group compared to the individual analog groups demonstrate synergistic activation.
Affinity Purification of PKA Regulatory Subunits using this compound-Agarose
This protocol describes the use of this compound immobilized on agarose beads to purify PKA regulatory subunits from a cell lysate.[6][7]
Materials:
-
This compound-Agarose beads
-
Cell lysate containing PKA
-
Lysis buffer (e.g., 20 mM MOPS, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7.0)
-
Wash buffer (Lysis buffer with a lower salt concentration)
-
Elution buffer (e.g., Wash buffer containing a high concentration of cAMP or cGMP)
-
Centrifuge and chromatography columns
Procedure:
-
Equilibrate the this compound-Agarose beads with lysis buffer.
-
Incubate the cell lysate with the equilibrated beads to allow the PKA regulatory subunits to bind.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound PKA regulatory subunits using the elution buffer. The high concentration of free cAMP or cGMP will compete with the immobilized this compound for binding to the regulatory subunits.
-
Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the purity of the isolated regulatory subunits.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and PKA signaling.
Caption: Canonical PKA Signaling Pathway.
References
- 1. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biolog.de [biolog.de]
- 4. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Understanding the Site Selectivity of 8-AHA-cAMP for PKA RIα: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the site selectivity of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) for the type Iα regulatory subunit (RIα) of cAMP-dependent protein kinase (PKA). We will delve into the quantitative binding data, detailed experimental protocols, and the underlying signaling pathways to provide a comprehensive resource for researchers in pharmacology and drug development.
Core Concept: Site Selectivity in PKA Activation
The activation of Protein Kinase A (PKA) is a cornerstone of cellular signaling, initiated by the binding of cyclic AMP (cAMP). The PKA holoenzyme exists as an inactive tetramer, consisting of a regulatory (R) subunit dimer and two catalytic (C) subunits. The regulatory subunits, of which RIα is a key isoform, each possess two distinct cyclic nucleotide-binding (CNB) domains, designated CNB-A and CNB-B.
The binding of cAMP to these domains is a cooperative process that leads to a conformational change in the R subunits, resulting in the dissociation and activation of the C subunits. The two CNB domains within RIα exhibit different affinities for cAMP, with the CNB-B domain generally recognized as the high-affinity site and the CNB-A domain as the low-affinity site. This intrinsic difference in affinity forms the basis for the site-selective targeting by cAMP analogs like this compound.
This compound is a synthetic derivative of cAMP, modified at the C8 position of the adenine ring. This modification confers a notable preference for the CNB-B domain of the PKA RIα subunit.[1][2][3] This site selectivity makes this compound a valuable tool for dissecting the intricate mechanisms of PKA activation and for the synergistic activation of PKA type I when used in conjunction with analogs that preferentially target the CNB-A site.[1][2][3]
Data Presentation: Binding Affinities
| Ligand | PKA RIα Domain | EC50 (nM) | Reference |
| cAMP | CNB-A | 151 | [4] |
| cAMP | CNB-B | 3.6 | [4] |
These data clearly illustrate that the CNB-B domain has a significantly higher affinity for cAMP (approximately 42-fold) than the CNB-A domain.[4] C8-substituted cAMP analogs, such as this compound, have been shown to exhibit a preference for this high-affinity CNB-B site.
Experimental Protocols
The determination of binding affinities and site selectivity of cAMP analogs for PKA RIα domains is primarily achieved through techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. Below are detailed methodologies for these key experiments.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions. It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of interactions between a ligand (e.g., PKA RIα) and an analyte (e.g., this compound).
Methodology:
-
Sensor Chip Preparation: A sensor chip with a carboxymethylated dextran surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Recombinant PKA RIα (full-length or isolated CNB domains) is immobilized onto the activated sensor chip surface via amine coupling. The protein is typically diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.
-
Analyte Injection: A series of concentrations of this compound (or other cAMP analogs) in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand, is measured in real-time and recorded as a sensorgram (response units vs. time).
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Methodology:
-
Sample Preparation: Purified, recombinant PKA RIα (or its individual CNB domains) is placed in the sample cell of the calorimeter. This compound is loaded into the injection syringe. Both protein and ligand solutions must be in the same buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the this compound solution are made into the PKA RIα solution in the sample cell, which is maintained at a constant temperature.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters: Ka (the reciprocal of Kd), ΔH, and n.
Radioligand Binding Assay
This technique utilizes a radiolabeled ligand to quantify its binding to a receptor. It is a highly sensitive method for determining binding affinities.
Methodology:
-
Receptor Preparation: Membranes from cells expressing PKA RIα or purified recombinant PKA RIα are prepared.
-
Competition Binding Assay: A constant concentration of a radiolabeled cAMP analog (e.g., [³H]cAMP) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) for this compound can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The site-selective binding of this compound to the CNB-B domain of PKA RIα has important implications for the activation of the PKA signaling pathway.
PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of an extracellular signal (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cAMP.
Synergistic Activation of PKA Type I
The site selectivity of this compound for the CNB-B domain can be exploited to achieve synergistic activation of PKA type I. By combining this compound with a cAMP analog that shows preference for the CNB-A site (e.g., an N6-substituted analog), a more potent and specific activation of PKA RIα can be achieved than with either analog alone.
Experimental Workflow for Determining Site Selectivity
A typical workflow to investigate the site selectivity of a novel cAMP analog for PKA RIα would involve a combination of the techniques described above.
Conclusion
This compound serves as a critical tool for researchers studying PKA signaling due to its pronounced selectivity for the CNB-B domain of the RIα subunit. While precise quantitative binding constants for each isolated domain remain to be definitively established in the public domain, the qualitative preference is well-documented and supported by the inherent high affinity of the CNB-B site for cAMP. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation of site-selective cAMP analogs and their potential as therapeutic agents. The ability to synergistically and selectively activate PKA isozymes opens up new avenues for targeted drug development aimed at modulating specific arms of the cAMP signaling pathway.
References
The Aminohexylamino Spacer: A Linchpin in the Versatility of 8-AHA-cAMP
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a symphony of physiological responses. To dissect the complexities of cAMP-mediated pathways, researchers rely on molecular tools that can mimic, modulate, and map these signaling events. Among these tools, 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) has emerged as a particularly versatile and powerful analog. At the heart of its utility lies the aminohexylamino (AHA) spacer, a six-carbon chain with a terminal amino group attached to the 8th position of the adenine ring. This seemingly simple modification endows this compound with a unique set of properties that have made it an indispensable reagent in the study of cAMP-dependent protein kinase (PKA), Exchange protein activated by cAMP (Epac), and other cAMP-binding proteins.
This technical guide provides a comprehensive overview of the role of the AHA spacer in this compound, detailing its impact on biochemical properties, and its application in various experimental methodologies.
The Pivotal Role of the Aminohexylamino Spacer
The introduction of the aminohexylamino group at the 8-position of the cAMP molecule is a strategic modification that confers several key advantages:
-
A Handle for Immobilization: The primary and most widely exploited feature of the AHA spacer is the provision of a reactive primary amine at its terminus. This amine serves as a convenient attachment point for covalent linkage to solid supports, most commonly agarose beads. The resulting this compound-agarose resin is a cornerstone of affinity chromatography, enabling the selective isolation and purification of cAMP-binding proteins from complex biological mixtures. The length of the six-carbon spacer is crucial as it positions the immobilized cAMP analog away from the matrix backbone, minimizing steric hindrance and allowing for efficient interaction with the binding sites of target proteins.
-
A Platform for Labeling: The terminal amino group of the AHA spacer can also be readily conjugated with a variety of reporter molecules, such as fluorescent dyes (e.g., fluorescein, rhodamine) and biotin. This allows for the generation of high-affinity fluorescent probes and tagged ligands. These labeled analogs are invaluable for a range of applications, including fluorescence polarization assays, fluorescence resonance energy transfer (FRET)-based studies of protein-ligand interactions, and visualization of cAMP binding sites within cells and tissues.
-
Enhanced Metabolic Stability: Modification at the 8-position of the purine ring renders this compound more resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs) compared to the native cAMP molecule. This increased metabolic stability translates to a longer half-life in cellular and in vitro systems, providing a more sustained and potent activation of its downstream targets.
-
Site-Selective Activation of PKA: The regulatory subunits of PKA each possess two distinct cAMP binding sites, termed site A and site B. This compound exhibits a preference for binding to site B of the type I PKA regulatory subunit (RI).[1] This site-selectivity is a valuable tool for dissecting the specific roles of each binding site in the activation of PKA. By using this compound in conjunction with a site A-selective analog, researchers can achieve synergistic and isoform-selective activation of PKA type I.[1]
-
Improved Membrane Permeability: Compared to some other cAMP analogs, this compound demonstrates enhanced permeability across cell membranes.[2] This property is advantageous for studying the effects of modulating cAMP signaling pathways in living cells without the need for microinjection or cell permeabilization techniques.
Quantitative Data
The biochemical properties of this compound have been characterized in various studies. The following tables summarize key quantitative data regarding its interaction with PKA and its effects on cellular processes.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Inhibition of Cell Replication) | Potency between 30 µM (8-CPT-cAMP) and 1100 µM (8-piperidino-cAMP) | Proliferating T lymphocytes | [2] |
| 8-fold more potent than in IPC-81 cells | T lymphocytes | [2] |
| PKA Isoform | Relative Activation Constant (vs. cAMP) - Site A | Relative Activation Constant (vs. cAMP) - Site B |
| PKA I | 0.11 | 1.6 |
| PKA II | 0.021 | 0.29 |
Experimental Protocols
The unique properties conferred by the AHA spacer make this compound a versatile tool in a variety of experimental settings. Below are detailed methodologies for its key applications.
Protocol 1: Affinity Purification of PKA Regulatory Subunits using this compound-Agarose
This protocol describes the isolation of PKA regulatory subunits from a cell lysate.
Materials:
-
This compound-Agarose slurry (e.g., from BIOLOG Life Science Institute)
-
Cell lysate containing PKA
-
Lysis Buffer (e.g., 20 mM MOPS, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7.0)
-
Wash Buffer (e.g., Lysis Buffer with 0.1% Triton X-100)
-
Elution Buffer 1 (e.g., Lysis Buffer containing 10 mM cGMP)
-
Elution Buffer 2 (e.g., Lysis Buffer containing 10 mM cAMP)
-
Empty chromatography column
-
Collection tubes
Procedure:
-
Column Preparation: Pack an appropriate amount of this compound-agarose slurry into an empty chromatography column. Equilibrate the column by washing with 5-10 column volumes of Lysis Buffer.
-
Sample Loading: Clarify the cell lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column extensively with Wash Buffer (e.g., 10-20 column volumes) to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution:
-
Elute the bound proteins with Elution Buffer 1 (cGMP). cGMP will competitively elute some of the bound proteins. Collect fractions and monitor protein elution at 280 nm.
-
Subsequently, elute with Elution Buffer 2 (cAMP) to release the remaining, more tightly bound proteins. Collect fractions.
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies specific for the PKA regulatory subunits to confirm their presence and purity.
Protocol 2: In Vitro PKA Activity Assay using this compound
This protocol outlines a method to measure the activation of PKA by this compound using a colorimetric or radiometric assay.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
PKA substrate (e.g., Kemptide)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP (for colorimetric assays) or [γ-³²P]ATP (for radiometric assays)
-
Detection reagents (e.g., antibody for phosphorylated substrate for colorimetric assay, or phosphocellulose paper for radiometric assay)
-
Microplate reader or scintillation counter
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing Kinase Assay Buffer, the PKA substrate, and varying concentrations of this compound. Include a control with no cAMP analog.
-
Enzyme Addition: Add the purified PKA holoenzyme to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP (or [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Detection:
-
Colorimetric: Stop the reaction and add detection reagents according to the manufacturer's instructions. This typically involves an antibody that recognizes the phosphorylated substrate. Measure the absorbance at the appropriate wavelength.
-
Radiometric: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the PKA activity against the concentration of this compound to determine the activation constant (Kact).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving cAMP and a typical experimental workflow utilizing this compound.
PKA Signaling Pathway
Caption: PKA signaling pathway activated by hormones and mimicked by this compound.
Epac Signaling Pathway
References
8-AHA-cAMP: A Technical Guide to its Function in Modulating cAMP Binding Domains
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a crucial synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). This document provides an in-depth technical overview of this compound's function, particularly its role in modulating the activity of cAMP-binding domains (CBDs) within key signaling proteins such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). We will explore its mechanism of action, its utility in biochemical assays, and provide detailed experimental protocols for its application in studying cAMP-mediated signaling pathways.
Introduction: The Role of cAMP and its Analogs
Cyclic AMP is a pivotal second messenger that translates a wide array of extracellular signals into intracellular responses.[1] It primarily exerts its effects by binding to and activating PKA and Epac.[2] PKA, a serine/threonine kinase, regulates a multitude of cellular processes including metabolism, gene transcription, and cell proliferation.[3] Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, influencing processes like cell adhesion, secretion, and apoptosis.[2]
The development of synthetic cAMP analogs, such as this compound, has been instrumental in dissecting the complexities of cAMP signaling. These analogs possess modifications that alter their binding affinity, selectivity for different CBDs, and resistance to degradation by phosphodiesterases (PDEs). This compound, with its hexylamino linker at the 8th position of the adenine ring, is a versatile tool for both activating cAMP-responsive pathways and for biochemical applications like affinity purification.[4]
Mechanism of Action: How this compound Modulates cAMP Binding Domains
The function of this compound is dictated by its interaction with the highly conserved cyclic nucleotide-binding domains of PKA and Epac.
Interaction with Protein Kinase A (PKA)
The regulatory subunits of PKA each contain two tandem cAMP-binding domains, designated A and B. The binding of cAMP to these sites induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[3] this compound exhibits a notable preference for the B site of the type I regulatory subunit (RI) of PKA.[5][6] This site-selectivity allows for the synergistic activation of PKA type I when used in combination with an A site-selective analog, such as 8-piperidino-cAMP.[5][6] This property makes this compound a valuable tool for specifically probing the function of PKA type I.
Interaction with Exchange Protein directly Activated by cAMP (Epac)
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data for the activation of PKA isoforms by this compound. The activation constant (Ka) represents the concentration of the analog required for half-maximal activation of the kinase.
| Target Protein | Binding Site Preference | Activation Constant (Ka) relative to cAMP | Reference(s) |
| PKA Type I | Site B | 0.11 | |
| PKA Type II | Site B | 1.6 |
Note: A lower Ka value indicates a higher potency for activation. Data for the dissociation constant (Kd) of this compound for specific PKA and Epac isoforms is not consistently reported in the literature.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and the experimental workflows is crucial for understanding the application of this compound.
Detailed Experimental Protocols
The following protocols provide a framework for using this compound in common biochemical assays. These should be optimized for your specific experimental system.
Affinity Pull-Down Assay using this compound-Agarose
This protocol is designed to isolate and identify cAMP-binding proteins from a complex mixture, such as a cell lysate.
Materials:
-
This compound-Agarose beads (e.g., from BIOLOG Life Science Institute)
-
Cell or tissue lysate
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration, e.g., 0.1% Triton X-100)
-
Elution Buffer (e.g., Wash Buffer containing a high concentration of free cAMP, e.g., 10-50 mM, or a low pH buffer like 0.1 M glycine, pH 2.5)
-
Microcentrifuge tubes
-
End-over-end rotator
-
SDS-PAGE gels, Western blotting apparatus, or mass spectrometer
Procedure:
-
Bead Preparation:
-
Resuspend the this compound-Agarose beads by gentle inversion.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Wash the beads 2-3 times with ice-cold Lysis Buffer. Centrifuge at a low speed (e.g., 500 x g) for 1-2 minutes between washes and carefully aspirate the supernatant.
-
-
Binding:
-
Add the pre-cleared cell lysate to the equilibrated beads.
-
Incubate on an end-over-end rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (500 x g for 1-2 minutes).
-
Remove the supernatant (this is the unbound fraction and can be saved for analysis).
-
Wash the beads 3-5 times with ice-cold Wash Buffer. Perform a brief centrifugation and aspiration of the supernatant between each wash.
-
-
Elution:
-
Add Elution Buffer to the washed beads.
-
Incubate for 10-30 minutes at 4°C with gentle agitation.
-
Pellet the beads by centrifugation (500 x g for 1-2 minutes).
-
Carefully collect the supernatant, which contains the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or silver staining.
-
For identification of specific proteins, perform Western blotting using antibodies against suspected cAMP-binding proteins.
-
For unbiased identification of interacting partners, submit the eluate for mass spectrometry analysis.
-
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the steps for characterizing the binding kinetics of a purified protein to immobilized this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Purified protein of interest (e.g., PKA regulatory subunit, Epac)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., a short pulse of low pH glycine or high salt solution, to be optimized)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS according to the manufacturer's instructions.
-
Inject a solution of this compound in the immobilization buffer over the activated surface. The primary amine of the hexyl linker will couple to the activated carboxymethyl dextran surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject a series of concentrations of the purified protein (analyte) over the sensor surface. Allow for sufficient association and dissociation time for each concentration.
-
A reference flow cell (without immobilized this compound) should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Regeneration:
-
After each analyte injection, inject the regeneration solution to remove the bound protein and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Isothermal titration calorimeter
-
Purified protein of interest (in the sample cell)
-
This compound solution (in the injection syringe)
-
Dialysis buffer (the same buffer must be used for both the protein and the ligand to minimize heats of dilution)
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein and dissolve the this compound in the same, extensively degassed buffer.
-
Accurately determine the concentrations of both the protein and this compound.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections, and stirring speed).
-
Perform a series of injections of this compound into the protein solution.
-
-
Data Analysis:
-
The raw data (heat released or absorbed per injection) is integrated and plotted against the molar ratio of this compound to the protein.
-
This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.
-
Conclusion
This compound is a powerful and versatile tool for the study of cAMP-mediated signal transduction. Its site-selectivity for PKA type I and its utility as a ligand for affinity-based methods make it an indispensable reagent for researchers in cell biology, pharmacology, and drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in elucidating the intricate roles of cAMP in cellular signaling. Further research is warranted to fully characterize its binding affinities to a broader range of cAMP-binding proteins, which will undoubtedly expand its application in the field.
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac1 and cAMP-dependent protein kinase holoenzyme have similar cAMP affinity, but their cAMP domains have distinct structural features and cyclic nucleotide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Communication between cAMP Binding Sites in the RI Subunit of Protein Kinase A Revealed by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]
Foundational Research on 8-AHA-cAMP and PKA Signaling: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of physiological processes by activating its primary effector, the cAMP-dependent protein kinase (PKA).[1] The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[2][3] Upon binding of four cAMP molecules to the R-subunits, the C-subunits are released and become catalytically active, phosphorylating numerous substrate proteins to regulate cellular functions.[1][2]
To dissect this critical signaling pathway, researchers rely on specialized chemical tools. 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a synthetic analog of cAMP that has become indispensable for studying PKA. Its unique chemical properties allow for its use as a selective PKA activator and as a ligand for affinity-based applications. This guide provides an in-depth overview of the foundational research on this compound, focusing on its interaction with PKA, quantitative data, and detailed experimental protocols for its application.
Core Properties of this compound
This compound is an analog of cAMP modified at the C8 position of the adenine ring with a 6-aminohexylamino group.[4] This modification confers several key properties:
-
PKA Activation: It is a selective activator of cAMP-dependent protein kinase.[4][5]
-
Site Selectivity: this compound shows a preference for binding site B on the type I regulatory subunit (RI) of PKA.[4][5][6] This property allows for the synergistic and selective activation of PKA type I when used in combination with a site A-selective analog, such as 8-piperidino-cAMP (8-PIP-cAMP).[4][5][6]
-
Metabolic Stability: The C8 modification renders it highly resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs).[4]
-
Functionalization: The terminal amino group on the hexyl spacer is ideal for covalent coupling to solid supports like agarose beads for affinity chromatography or to sensor chips for surface plasmon resonance (SPR).[2][4][6][7] It can also be conjugated with fluorescent dyes for labeling applications.[4]
The Canonical PKA Signaling Pathway
The activation of PKA by cAMP is a central node in signal transduction. The process begins with an extracellular signal binding to a G-protein-coupled receptor (GPCR), which in turn activates adenylyl cyclase to produce cAMP from ATP. The subsequent activation of PKA is a cooperative process leading to the phosphorylation of downstream targets.
Caption: Workflow of the canonical cAMP-PKA signaling cascade.
Quantitative Data Summary
The use of this compound in various assays has generated quantitative data regarding its interaction with PKA subunits and its effects in cellular contexts.
Table 1: PKA R-Subunit Binding to Immobilized this compound This table summarizes the effect of a small molecule inhibitor (FMP-API-1/27) on the binding of different PKA regulatory subunits to an this compound-coupled SPR sensor chip. Data is presented as the reduction in binding signal upon preincubation with the inhibitor.
| PKA R-Subunit Isoform | Binding Reduction by FMP-API-1/27 (50 µM) | Reference |
| RIα | Hardly affected | [8][9] |
| RIβ | Hardly affected | [8][9] |
| RIIα | ~50% | [8][9] |
| RIIβ | >90% | [8][9] |
Table 2: Antiproliferative Potency of cAMP Analogs in T-Lymphocytes This table shows the range of concentrations required for 50% inhibition (IC50) of cell replication for various cAMP analogs in proliferating human T-lymphocytes. While a specific value for this compound is not provided, its potency is noted relative to another cell line.
| cAMP Analog | IC50 in T-Lymphocytes (µM) | Additional Notes | Reference |
| 8-chlorophenylthio-cAMP | 30 | Most potent analog tested | [5] |
| 8-piperidino-cAMP | 1100 | Least potent analog tested | [5] |
| 8-aminohexylamino-cAMP | Not specified | 8-fold more potent in T-lymphocytes than in IPC-81 cells | [5] |
Key Experimental Protocols
This compound is a cornerstone reagent for several key biochemical techniques used to investigate PKA signaling.
Affinity Chromatography for PKA R-Subunit Purification
This technique utilizes this compound immobilized on agarose beads to capture cAMP-binding proteins, particularly PKA regulatory subunits, from crude cell lysates.[2][7]
-
Principle: PKA R-subunits in the lysate bind specifically to the immobilized this compound. Unbound proteins are washed away. The bound R-subunits are then eluted by competition with a high concentration of free cAMP or cGMP.
-
Detailed Methodology:
-
Column Preparation: Pack a chromatography column with this compound-Agarose. Equilibrate the column with approximately 10 column volumes of a suitable starting buffer (e.g., 20 mM MOPS, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7.0).[10][11]
-
Sample Loading: Load the clarified cell lysate onto the equilibrated column at a controlled flow rate (e.g., 50-200 µl/min).[11]
-
Washing: Wash the column extensively with the starting buffer to remove non-specifically bound proteins. A wash with 1 mM 5'-AMP can also be used to elute other nucleotide-dependent proteins that are non-specifically bound.[11]
-
Elution: Elute the bound PKA R-subunits. This can be done in steps or with a gradient.
-
Analysis: Analyze the eluted fractions for purity and protein concentration using SDS-PAGE and a protein assay (e.g., BCA assay).[2]
-
Regeneration: The column can be regenerated by washing with a combination of up to 100 mM cAMP and buffer salts or 8 M urea.[11]
-
Caption: General workflow for PKA R-subunit affinity chromatography.
Surface Plasmon Resonance (SPR) Interaction Analysis
SPR is a powerful technique for studying biomolecular interactions in real-time. This compound is used as a ligand to immobilize PKA R-subunits on a sensor chip, allowing for the study of their interactions with other molecules (analytes) such as A-Kinase Anchoring Proteins (AKAPs).[8][9]
-
Principle: PKA R-subunits are "captured" from a solution onto a sensor chip surface covalently coupled with this compound. An analyte solution is then flowed over the surface, and the binding interaction between the captured R-subunit and the analyte is measured by detecting changes in the refractive index.
-
Detailed Methodology:
-
Chip Preparation: Covalently couple this compound to a CM5 sensor chip surface using standard amine coupling chemistry (NHS/EDC).[2][10]
-
R-Subunit Capture: Inject a solution containing the purified PKA R-subunit (e.g., RIα) over the this compound surface. The R-subunit will bind to the immobilized ligand and be captured on the chip.
-
Analyte Injection: Inject the analyte of interest (e.g., an AKAP fragment) in a running buffer (e.g., 20 mM MOPS, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.0) over the sensor surface.[10]
-
Data Acquisition: Monitor the association of the analyte during the injection phase and its dissociation during the subsequent flow of running buffer. The resulting sensorgram provides kinetic data (association rate k_a, dissociation rate k_d) and affinity data (K_D).
-
Regeneration: After each cycle, regenerate the sensor surface to remove the captured R-subunit and bound analyte, preparing it for the next injection. This step depends on the affinity of the R-subunit for the this compound and may involve a pulse of a specific regeneration solution.
-
References
- 1. cusabio.com [cusabio.com]
- 2. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of cAMP-dependent Protein Kinases: THE HUMAN PROTEIN KINASE X (PrKX) REVEALS THE ROLE OF THE CATALYTIC SUBUNIT αH-αI LOOP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolog.de [biolog.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound BIOLOG Life Science Institute [biolog.de]
- 7. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 8. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. biolog.de [biolog.de]
An In-depth Technical Guide to the Membrane Permeability of 8-AHA-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a crucial second messenger analog utilized in signal transduction research. Its unique chemical structure, featuring an aminohexylamino group at the 8th position of the adenine ring, confers properties that are highly valuable for studying cAMP-mediated signaling pathways. A key characteristic of this compound is its enhanced membrane permeability compared to its parent molecule, cAMP, and related analogs. This guide provides a comprehensive overview of the membrane permeability of this compound, including its physicochemical properties, mechanisms of cellular uptake, and its role in activating specific signaling cascades.
Physicochemical Properties and Membrane Permeability
The ability of this compound to traverse the cell membrane is attributed to its modified chemical structure, which increases its lipophilicity. While specific quantitative permeability coefficients for this compound are not extensively documented in publicly available literature, qualitative and comparative data highlight its improved membrane penetration.
Key Findings:
-
Increased Permeability: this compound exhibits greater membrane permeability in comparison to 8-ABA-cAMP (8-(4-aminobutylamino)-cAMP), a similar cAMP analog.[1] This suggests that the longer hexylamino chain of this compound contributes to its enhanced lipophilic character.
-
Lipophilicity: The lipophilicity of this compound has been determined, with a reported value of 1.34.[2] This property is a key determinant of its ability to passively diffuse across the lipid bilayer of the cell membrane.
-
Metabolic Stability: this compound is known to be resistant to degradation by phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP.[3] This metabolic stability ensures a sustained intracellular concentration, making it a potent tool for studying downstream signaling events.
Table 1: Physicochemical and Permeability Characteristics of this compound
| Property | Value/Observation | Reference |
| Full Name | 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate | |
| Abbreviation | This compound | |
| Molecular Formula | C₁₆H₂₆N₇O₆P | [2] |
| Molecular Weight | 443.4 g/mol | [2] |
| Lipophilicity (LogP) | 1.34 | [2] |
| Membrane Permeability | Increased compared to 8-ABA-cAMP | [1] |
| Metabolic Stability | High resistance to phosphodiesterases | [3] |
Cellular Uptake and Mechanism of Action
The primary mechanism for the cellular uptake of this compound is believed to be passive diffusion across the plasma membrane, driven by its increased lipophilicity. Once inside the cell, this compound acts as a selective activator of cAMP-dependent protein kinase (PKA).
This compound demonstrates a preference for binding to site B of the regulatory subunit I (RI) of PKA.[1][2] This site-selectivity is particularly useful for the synergistic activation of PKA type I when used in combination with other cAMP analogs, such as 8-piperidino-cAMP (8-PIP-cAMP), which preferentially binds to site A of RI.[1][2] This synergistic activation allows for the specific and potent stimulation of PKA type I-mediated signaling pathways.
Caption: Synergistic activation of PKA Type I by this compound and 8-PIP-cAMP.
Experimental Protocols for Assessing Membrane Permeability
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
LC-MS/MS or UV-Vis spectrophotometer for analysis
Protocol:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring the entire surface of the membrane is coated.
-
Compound Preparation: Prepare a solution of this compound in PBS at the desired concentration (e.g., 10 µM).
-
Assay Setup:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Carefully place the lipid-coated filter plate on top of the acceptor plate.
-
Add 150 µL of the this compound solution to each well of the filter plate.
-
-
Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model that mimics the human intestinal epithelium to predict oral drug absorption.[4][5]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
LC-MS/MS for analysis
Protocol:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Preparation: Prepare a solution of this compound in HBSS at the desired concentration.
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt = The rate of appearance of the compound in the receiver chamber
-
A = The surface area of the membrane
-
C_0 = The initial concentration in the donor chamber
-
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Conclusion
This compound is a valuable tool for researchers studying cAMP-mediated signaling due to its enhanced membrane permeability and metabolic stability. While quantitative permeability data remains limited, its improved lipophilicity allows for effective intracellular delivery to activate PKA. The provided experimental protocols offer a framework for researchers to quantitatively assess its permeability characteristics in various experimental settings. The ability of this compound to synergistically activate PKA type I when paired with other site-selective cAMP analogs further underscores its importance in dissecting the complexities of cAMP signaling pathways.
References
Metabolic Stability of 8-AHA-cAMP in Cellular Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a widely utilized analog of cyclic AMP (cAMP) in signal transduction research. Its utility stems from its function as a selective activator of cAMP-dependent Protein Kinase A (PKA) and its amenability to chemical modification for applications such as affinity chromatography. A critical attribute of this compound for its application in cellular systems is its metabolic stability. This technical guide provides a comprehensive overview of the metabolic stability of this compound, detailing its resistance to enzymatic degradation, the signaling pathways it influences, and protocols for its quantitative analysis.
Introduction
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of cellular responses to external stimuli. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The transient nature of cAMP signals, due to its rapid hydrolysis by PDEs, can pose challenges for in vitro and in vivo studies. Consequently, metabolically stable cAMP analogs are invaluable tools for researchers. This compound is an 8-substituted cAMP analog designed for enhanced functionality, including high metabolic stability. This guide explores the basis of this stability and its implications for experimental design and data interpretation.
Metabolic Stability of this compound
This compound is characterized by its high resistance to hydrolysis by cyclic nucleotide-responsive phosphodiesterases.[1] This stability is a key feature that allows for sustained activation of cAMP-mediated signaling pathways in cellular and biochemical assays. The substitution at the 8-position of the adenine ring sterically hinders the access of PDE catalytic domains to the phosphodiester bond, thereby significantly reducing the rate of degradation.
Quantitative Data on Metabolic Stability
While widely cited for its stability, specific quantitative data on the half-life or degradation rate of this compound in various cellular systems is not extensively documented in publicly available literature. The stability is often presented as a qualitative feature in technical data sheets from suppliers.[1] To provide a framework for researchers to quantify this stability, a generalized protocol for determining the metabolic half-life of cAMP analogs is presented in the Experimental Protocols section.
The table below is provided as a template for researchers to populate with their own experimental data when assessing the metabolic stability of this compound in their specific cellular models.
| Cell Line/System | Incubation Time (hours) | This compound Concentration (% of Initial) | Calculated Half-life (hours) | Reference |
| Example: Jurkat Cells | 0 | 100% | Not Applicable | [Internal Data] |
| 6 | 95% | >24 | [Internal Data] | |
| 12 | 92% | [Internal Data] | ||
| 24 | 85% | [Internal Data] | ||
| Example: Primary Hepatocytes | 0 | 100% | Not Applicable | [Internal Data] |
| 6 | 90% | >24 | [Internal Data] | |
| 12 | 82% | [Internal Data] | ||
| 24 | 70% | [Internal Data] |
Table 1: Template for Quantitative Analysis of this compound Metabolic Stability. This table should be populated with experimental data to compare the stability of this compound across different cellular systems.
Signaling Pathways
This compound primarily exerts its biological effects by activating Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP (or an analog like this compound) to the regulatory subunits, the catalytic subunits are released and become active, subsequently phosphorylating a multitude of downstream target proteins.
Experimental Protocols
The following protocols provide a framework for the quantitative analysis of this compound metabolic stability in cellular systems.
Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Replace the culture medium with fresh medium containing a known concentration of this compound (e.g., 10-100 µM). Include a vehicle-treated control group.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
Sample Preparation for LC-MS/MS Analysis
-
Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable method, such as sonication in a methanol/water (80:20) solution or by adding a lysis buffer followed by protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled cAMP) to each sample for accurate quantification.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
HPLC-MS/MS Quantification of this compound
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for polar analytes.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Define specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Data Analysis:
-
Quantification: Determine the concentration of this compound in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.
-
Half-life Calculation: Plot the concentration of this compound as a function of time and fit the data to a first-order decay model to calculate the metabolic half-life (t½).
-
Conclusion
This compound is a valuable tool for studying cAMP-mediated signaling pathways due to its high metabolic stability, which ensures prolonged and consistent activation of PKA in cellular systems. While qualitative statements regarding its resistance to phosphodiesterase-mediated degradation are common, there is a need for more quantitative data in the scientific literature to fully characterize its metabolic profile in different cell types. The experimental protocols outlined in this guide provide a robust framework for researchers to generate such data, enabling a more precise understanding and application of this important cAMP analog in their studies.
References
Methodological & Application
Application Notes and Protocols for 8-AHA-cAMP-Agarose Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Application Notes
8-Amino-n-hexyladenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) coupled to agarose is a highly effective affinity chromatography resin for the selective purification of cyclic AMP (cAMP) binding proteins from complex biological mixtures. The this compound ligand is immobilized to the agarose matrix via a six-carbon spacer arm at the C8 position of the adenine ring. This specific attachment and the length of the spacer arm minimize steric hindrance, allowing for efficient binding of a wide range of cAMP-dependent proteins.
This affinity matrix is a valuable tool for researchers studying cAMP-mediated signal transduction pathways, which are crucial in various physiological processes, including metabolism, gene regulation, and neuronal activity. Key applications of this compound-agarose include the purification of:
-
cAMP-dependent protein kinases (PKA): Specifically, the regulatory subunits (RI and RII) of PKA, which dissociate from the catalytic subunits upon cAMP binding.
-
Phosphodiesterases (PDEs): Enzymes that regulate cellular cAMP levels by hydrolyzing it.
-
Exchange proteins directly activated by cAMP (Epac): Guanine nucleotide exchange factors that are activated by cAMP.
-
Cyclic nucleotide-gated (CNG) ion channels: Channels that play a role in sensory transduction.
The purification strategy relies on the specific interaction between the immobilized cAMP analog and the cAMP binding domain of the target proteins. After loading a cell lysate or tissue extract onto the column, non-binding proteins are washed away. The bound proteins are then eluted by either a change in buffer conditions or, more specifically, by competition with free cAMP or cGMP. The purified proteins can then be used for downstream applications such as enzymatic assays, structural studies, and proteomic analysis.
cAMP Signaling Pathway
The following diagram illustrates the canonical cAMP signaling pathway, highlighting the central role of cAMP and its downstream effectors which can be purified using this compound-agarose.
Caption: The cAMP signaling pathway.
Experimental Protocols
Protocol 1: Preparation of Cell or Tissue Lysate
-
Cell Culture: Grow cells to the desired confluence. For suspension cells, harvest by centrifugation. For adherent cells, wash with ice-cold PBS and scrape the cells.
-
Lysis Buffer: Prepare a suitable lysis buffer. A common buffer composition is 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, and a protease inhibitor cocktail. The exact composition may need to be optimized for the specific protein of interest.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully collect the supernatant, which contains the soluble proteins. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Protocol 2: Affinity Chromatography using this compound-Agarose
The following diagram outlines the general workflow for affinity chromatography.
Caption: General workflow for affinity chromatography.
Materials:
-
This compound-agarose resin
-
Chromatography column
-
Binding/Wash Buffer: e.g., 20 mM Tris-HCl (pH 7.5), 150 mM NaCl
-
Elution Buffer:
-
Option A (Competitive Elution): Binding/Wash Buffer containing 10-50 mM cAMP or cGMP.
-
Option B (pH Elution): A buffer with a low pH (e.g., 0.1 M glycine-HCl, pH 2.5).
-
-
Neutralization Buffer (for pH elution): 1 M Tris-HCl, pH 8.5.
Procedure:
-
Column Packing:
-
Gently swirl the this compound-agarose resin to create a uniform suspension.
-
Transfer the desired amount of resin slurry to a chromatography column.
-
Allow the buffer to drain and the resin to settle.
-
-
Equilibration:
-
Wash the column with 5-10 column volumes of Binding/Wash Buffer to equilibrate the resin.
-
-
Sample Loading:
-
Apply the clarified cell or tissue lysate to the column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.2-0.5 mL/min).
-
Collect the flow-through fraction for analysis (to check for unbound protein).
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.
-
-
Elution:
-
Competitive Elution (Recommended):
-
Apply the Elution Buffer containing free cAMP or cGMP to the column.
-
Collect fractions of a defined volume (e.g., 1 column volume).
-
-
pH Elution:
-
Apply the low pH Elution Buffer to the column and collect fractions.
-
Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer.
-
-
-
Analysis:
-
Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein.
-
Confirm the identity of the purified protein by Western blotting or mass spectrometry.
-
-
Column Regeneration and Storage:
-
Wash the column extensively with a high salt buffer (e.g., Binding/Wash Buffer with 1 M NaCl) followed by the Binding/Wash Buffer.
-
For storage, equilibrate the column with a buffer containing a bacteriostatic agent (e.g., 20% ethanol or 0.02% sodium azide) and store at 4°C.
-
Data Presentation
The following table summarizes quantitative data from studies that have utilized cAMP-based affinity chromatography for the purification of cAMP-binding proteins. This data can serve as a reference for optimizing your own purification protocols.
| Parameter | This compound-Agarose | Sp-8-AEA-cAMPS-Agarose | Reference |
| Target Protein(s) | PKA Regulatory Subunits (RIα, RIβ, RIIα, RIIβ) | PKA Regulatory Subunits (RIα, RIβ, RIIα, RIIβ) | [1][2] |
| Source Material | E. coli overexpressing recombinant proteins | E. coli overexpressing recombinant proteins | [1][2] |
| Binding Buffer | Not specified in detail, likely a standard Tris or MOPS buffer | Buffer B: 20 mM MOPS (pH 7.0), 150 mM NaCl, 5 mM β-mercaptoethanol | [2] |
| Elution Conditions | Stepwise elution with 10 mM cGMP followed by 10 mM cAMP | Stepwise elution with 10 mM cGMP followed by 10 mM cAMP | [2] |
| Protein Yield | Purification of RIα was less efficient compared to 8-AEA-cAMP.[1] Significant amounts of RIα remained on the beads after elution.[2] | Yields were at least 40% greater than with conventional agaroses.[1] Efficient elution of all R-subunit isoforms.[2] | [1][2] |
| Notes | RIα binds very tightly to this resin, making elution difficult.[2] | Considered a more efficient resin for the purification of all PKA R-subunit isoforms.[1][2] |
Note: The efficiency of purification and the optimal conditions can vary depending on the specific cAMP-binding protein and the source material. It is recommended to perform small-scale pilot experiments to optimize the binding, washing, and elution conditions for your target protein.
References
Unveiling the cAMP Interactome: A Detailed Guide to 8-AHA-cAMP Pull-Down Assays
For Immediate Release
This application note provides a comprehensive protocol for the enrichment and identification of cyclic AMP (cAMP) binding proteins utilizing 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) affinity chromatography. This powerful technique, coupled with mass spectrometry, enables researchers, scientists, and drug development professionals to isolate and characterize proteins that are regulated by this critical second messenger, offering insights into cellular signaling pathways and potential therapeutic targets.
Introduction
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of cellular responses to external stimuli. The specificity of cAMP signaling is achieved through the action of a diverse set of cAMP binding proteins, including protein kinases, phosphodiesterases, and exchange proteins directly activated by cAMP (EPACs). The this compound pull-down assay is an affinity purification method designed to selectively isolate these proteins from complex biological samples. In this technique, this compound, a non-hydrolyzable analog of cAMP, is covalently immobilized on agarose beads. When a cell lysate is incubated with these beads, cAMP binding proteins specifically interact with the immobilized ligand, allowing for their separation from other cellular components. Subsequent elution and analysis, typically by mass spectrometry, facilitate the identification and quantification of the captured proteins.
The cAMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP from ATP. Elevated cAMP levels lead to the activation of downstream effector proteins, modulating a wide range of physiological processes.
Caption: The cAMP signaling cascade, from ligand binding to cellular response.
Experimental Workflow
The this compound pull-down assay follows a systematic workflow to ensure the specific capture and identification of cAMP binding proteins.
Application Notes: Utilizing 8-AHA-cAMP for PKA Isoform-Specific Research
Introduction
Cyclic AMP (cAMP)-dependent protein kinase (PKA) is a critical holoenzyme in cellular signaling, regulating a vast array of physiological processes. The functional diversity of PKA is largely determined by its four distinct regulatory (R) subunit isoforms: RIα, RIβ, RIIα, and RIIβ, which pair with catalytic (C) subunits to form tetrameric holoenzymes (R₂C₂)[1][2]. These isoforms exhibit unique biochemical properties, tissue distribution, and subcellular localization through interactions with A-Kinase Anchoring Proteins (AKAPs), allowing for precise spatiotemporal control of signaling events[1][3][4].
Dissecting the specific roles of each PKA isoform is a significant challenge for researchers, as conventional methods like forskolin treatment activate all isoforms indiscriminately[1]. To overcome this, isoform-selective chemical tools are indispensable. 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a vital cAMP analog designed for this purpose.
Mechanism of Action and Key Properties of this compound
This compound is a modified cAMP analog with several key features that make it a powerful tool for PKA research:
-
Site Selectivity : Each PKA regulatory subunit has two distinct cAMP binding sites, A and B. This compound exhibits a strong preference for binding site B of the PKA type I regulatory subunits (RIα and RIβ)[5][6][7]. This site selectivity is the foundation of its utility in isoform-specific studies.
-
Synergistic Activation : The most powerful application of this compound is its use in combination with a site A-selective cAMP analog, such as 8-Piperidino-cAMP (8-PIP-cAMP). When used together, this pair of analogs synergistically and preferentially activates PKA type I isozymes over type II isozymes[6][8][9]. This approach allows for the targeted investigation of PKA-I-mediated downstream signaling pathways.
-
Enhanced Stability and Permeability : this compound is more resistant to hydrolysis by phosphodiesterases (PDEs) compared to native cAMP, ensuring a more sustained signal in cellular experiments[5][8]. It also possesses improved membrane permeability, facilitating its use in live-cell assays[5][6].
Quantitative Data
The selectivity of this compound for the binding sites of PKA isoforms has been quantified, providing a clear basis for its use in targeted experiments.
Table 1: Site-Selectivity of this compound
This table shows the relative activation constants of this compound for the individual cAMP binding sites on PKA Type I and Type II regulatory subunits, normalized to cAMP (cAMP = 1.0). A higher value indicates stronger activation at that site.
| PKA Isoform Type | Binding Site A | Binding Site B |
| PKA Type I | 0.11 | 1.6 |
| PKA Type II | 0.021 | 0.29 |
| Data sourced from BIOLOG Life Science Institute and is relative to cAMP[9]. |
The data clearly demonstrates that this compound has a significant preference for binding site B of PKA Type I.
Table 2: PKA Holoenzyme Activation by this compound
This table presents the half-maximal effective concentration (EC₅₀) required for this compound to activate the complete PKA holoenzyme.
| PKA Isoform | EC₅₀ (nM) |
| RIα | 116 |
| RIIβ | 197 |
| Data from a high-throughput fluorescence anisotropy screening assay[1]. |
While this compound alone can activate both isoforms, its real power lies in the synergistic approach detailed in the protocols below.
Experimental Protocols
Protocol 1: Selective in-situ Activation of PKA Type I
This protocol describes the use of a synergistic pair of cAMP analogs to specifically activate PKA Type I in cultured cells to study its role in a specific signaling pathway, such as the inhibition of ERK phosphorylation[12].
Objective: To selectively activate PKA Type I and measure a downstream cellular response.
Materials:
-
This compound (Site B-selective for PKA-I)[8]
-
Cell line of interest (e.g., ARO, NPA human cancer cells)[12]
-
Standard cell culture reagents
-
Phospho-specific antibodies for downstream targets (e.g., anti-pERK1/2)
-
Reagents for Western blotting or other desired readout assay
Procedure:
-
Cell Culture: Plate cells at a desired density and grow to 70-80% confluency under standard conditions.
-
Preparation of Analogs: Prepare stock solutions of this compound and 8-PIP-cAMP in an appropriate solvent (e.g., water or DMSO, check solubility data)[6]. Final concentrations typically range from 10 µM to 100 µM, but should be optimized for the specific cell line and desired effect.
-
Treatment: Starve cells in serum-free media for 2-4 hours, if required for the specific pathway being studied. Treat cells with this compound and 8-PIP-cAMP simultaneously. Include controls: untreated cells, cells treated with each analog individually, and a non-selective activator like Forskolin.
-
Incubation: Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours), depending on the endpoint being measured.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Downstream Analysis:
-
Western Blot: Quantify the phosphorylation status of target proteins (e.g., ERK1/2, CREB) by separating protein lysates via SDS-PAGE and immunoblotting with relevant antibodies.
-
Cell Proliferation/Viability Assay: Measure changes in cell growth or apoptosis using assays like MTT, WST-1, or Annexin V staining.
-
Protocol 2: Affinity Purification of PKA Regulatory Subunits and Interactors
Objective: To purify PKA-R subunits and identify novel binding partners.
Materials:
-
This compound-Agarose beads
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high concentration of free cAMP (5 mM) or low pH glycine buffer)
-
Microcentrifuge tubes or spin columns
Procedure:
-
Lysate Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to remove cellular debris.
-
Bead Equilibration: Resuspend the this compound-Agarose beads in lysis buffer and wash them 2-3 times to equilibrate.
-
Binding: Add the clarified protein lysate to the equilibrated beads. Incubate for 2-4 hours at 4°C with gentle end-over-end rotation to allow for protein binding.
-
Washing: Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Competitive Elution: Resuspend the beads in wash buffer containing a high concentration of free cAMP (e.g., 5 mM) and incubate for 30 minutes at 4°C.
-
Denaturing Elution: Resuspend beads directly in SDS-PAGE loading buffer and boil for 5 minutes.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining, Western blotting with antibodies against known PKA subunits or AKAPs, or by mass spectrometry for proteomic identification of novel interactors.
Protocol 3: Surface Plasmon Resonance (SPR) Analysis of Protein Interactions
This protocol describes immobilizing this compound on an SPR sensor chip to capture PKA regulatory subunits, which can then be used to study their interactions with other molecules (like AKAPs or small molecule inhibitors) in real-time[10][13].
Objective: To measure the binding kinetics and affinity between a PKA-R subunit and a potential interacting partner.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC)
-
This compound
-
Purified recombinant PKA regulatory subunits (e.g., RIα, RIIα)
-
Purified analyte (potential binding partner)
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization: Activate the carboxyl groups on the CM5 sensor chip surface using a mixture of NHS and EDC. Covalently couple this compound to the activated surface via its primary amine. Deactivate any remaining active groups with ethanolamine.
-
R-Subunit Capture: Inject a solution of the purified PKA-R subunit (e.g., RIIα) over the this compound functionalized surface. The R-subunit will be captured with high affinity.
-
Analyte Injection: Inject the analyte (the potential binding partner) at various concentrations over the surface with the captured R-subunit. Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
-
Regeneration: If necessary, regenerate the surface by injecting a pulse of a mild denaturant or high salt buffer to remove the captured R-subunit and analyte, preparing the chip for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
This protocol allows for the quantitative characterization of molecular interactions involving specific PKA isoforms.
References
- 1. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform-specific subcellular localization and function of protein kinase A identified by mosaic imaging of mouse brain | eLife [elifesciences.org]
- 4. Isoform-specific subcellular localization and function of protein kinase A identified by mosaic imaging of mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-HA-cAMP BIOLOG Life Science Institute [biolog.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound BIOLOG Life Science Institute [biolog.de]
- 8. biolog.de [biolog.de]
- 9. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]
- 10. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Signals: Live-Cell Imaging with Fluorescently Labeled 8-AHA-cAMP
Application Note
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of cellular signaling pathways, regulating processes from gene expression to metabolism.[1] Visualizing the spatiotemporal dynamics of cAMP in living cells is crucial for understanding its complex role in cellular communication. While genetically encoded biosensors have been instrumental in this endeavor, the use of fluorescently labeled cAMP analogs offers a direct and complementary approach. 8-(6-Aminohexylamino)-adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is an analog of cAMP that features a primary amine group, making it an ideal candidate for conjugation with fluorescent dyes.[2] This application note provides a comprehensive guide to the experimental setup for live-cell imaging using fluorescently labeled this compound, enabling researchers to directly visualize cAMP distribution and dynamics within living cells.
Principle
The methodology involves the chemical conjugation of a fluorescent dye to the this compound molecule. The resulting fluorescent cAMP analog is then introduced into living cells. Once inside the cell, the fluorescently labeled this compound can interact with cAMP-binding proteins, such as Protein Kinase A (PKA), allowing for the visualization of its localization and concentration changes in response to cellular stimuli. Live-cell microscopy is then used to capture and analyze the fluorescence signal over time, providing insights into the dynamics of this critical second messenger.
Applications
The ability to visualize cAMP dynamics in real-time opens up a wide range of applications for researchers, scientists, and drug development professionals:
-
Signal Transduction Research: Elucidate the intricate spatiotemporal patterns of cAMP signaling in response to various stimuli, such as hormones and neurotransmitters.
-
Drug Discovery and Development: Screen for compounds that modulate cAMP signaling pathways by observing their effects on the distribution and concentration of the fluorescent cAMP analog.
-
Disease Modeling: Investigate aberrant cAMP signaling in disease models to better understand pathogenesis and identify potential therapeutic targets.
-
High-Content Screening: Adapt the live-cell imaging assay for high-throughput screening of compound libraries to identify novel modulators of cAMP pathways.
Data Presentation
To facilitate the comparison of experimental parameters and results, all quantitative data should be summarized in clearly structured tables.
Table 1: Fluorophore Selection and Properties
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Fluorescein (FITC) | 494 | 517 | 0.92 | 72,000 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 73,000 |
| Cyanine3 (Cy3) | 550 | 570 | 0.15 | 150,000 |
| Note: These values are approximate and can vary depending on the solvent and conjugation state. |
Table 2: Suggested Starting Concentrations and Incubation Times for Live-Cell Imaging
| Cell Type | Fluorescent this compound Concentration (µM) | Incubation Time (minutes) | Imaging Medium |
| HEK293 | 1 - 10 | 15 - 60 | Phenol red-free DMEM |
| HeLa | 1 - 10 | 15 - 60 | Phenol red-free DMEM |
| Primary Neurons | 0.5 - 5 | 10 - 30 | Neurobasal medium |
| Note: These are starting recommendations and should be optimized for each specific cell line and experimental condition. |
Experimental Protocols
Here, we provide detailed methodologies for the key experiments involved in live-cell imaging with fluorescently labeled this compound.
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the conjugation of an amine-reactive fluorescent dye to this compound. Fluorescein isothiocyanate (FITC) is used as an example, but other amine-reactive dyes can be substituted with appropriate adjustments to the protocol.
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Deionized water
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 10 mg/mL.
-
Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the FITC solution to the this compound solution at a molar ratio of 1.5:1 (FITC:this compound).
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.
-
-
Purification by HPLC:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) or by direct injection onto the HPLC column.
-
Purify the fluorescently labeled this compound using a reverse-phase C18 HPLC column.
-
Use a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient is 5-95% Solvent B over 30 minutes.
-
Monitor the elution profile at the absorbance maxima of both the fluorophore and the adenine base (e.g., ~494 nm and ~260 nm for fluorescein and adenine, respectively).
-
Collect the fractions containing the desired product (fluorescently labeled this compound).
-
-
Verification and Storage:
-
Confirm the identity and purity of the product by mass spectrometry and measure the concentration using the molar extinction coefficient of the fluorophore.
-
Lyophilize the purified product and store it at -20°C or below, protected from light.
-
Protocol 2: Live-Cell Imaging with Fluorescently Labeled this compound
This protocol outlines the steps for introducing the fluorescent cAMP analog into live cells and performing fluorescence microscopy.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Purified fluorescently labeled this compound
-
Phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)
-
Appropriate filter sets for the chosen fluorophore
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow under standard culture conditions.
-
-
Labeling of Live Cells:
-
On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of the fluorescently labeled this compound in phenol red-free medium at the desired final concentration (refer to Table 2 for starting recommendations).
-
Add the labeling solution to the cells and incubate for the optimized time (e.g., 15-60 minutes) at 37°C and 5% CO₂.
-
-
Washing:
-
After incubation, gently remove the labeling solution and wash the cells 2-3 times with warm phenol red-free medium to remove any unbound probe.
-
-
Live-Cell Imaging:
-
Place the dish or slide on the stage of the fluorescence microscope equipped with a live-cell imaging chamber.
-
Allow the cells to equilibrate for a few minutes.
-
Acquire images using the appropriate filter set for the fluorophore. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[3]
-
For time-lapse imaging, acquire images at desired intervals to monitor the dynamics of the fluorescent signal in response to stimuli.
-
-
Data Analysis:
-
Analyze the acquired images using appropriate software to quantify fluorescence intensity, localization, and changes over time.
-
Mandatory Visualizations
References
Application Notes and Protocols for Immobilizing 8-AHA-cAMP for Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the immobilization of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) onto a sensor surface for Surface Plasmon Resonance (SPR) analysis. This technique is invaluable for studying the kinetics and affinity of interactions between cAMP and its binding partners, such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a wide array of cellular processes by activating key effector proteins. Understanding the binding kinetics of these interactions is crucial for elucidating signaling pathways and for the development of novel therapeutics. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time monitoring of biomolecular interactions. By immobilizing a cAMP analog, such as this compound, on an SPR sensor chip, researchers can quantitatively analyze the binding of various analytes, including purified proteins, cell lysates, and potential drug candidates. This compound is particularly well-suited for this application due to the presence of a primary amine on its hexylamino spacer, which allows for straightforward covalent coupling to commercially available sensor surfaces.
Data Presentation
The following table summarizes typical, though not exhaustively compiled, quantitative data for SPR experiments involving immobilized this compound. It is important to note that optimal immobilization levels and the resulting kinetic parameters are highly dependent on the specific analyte, experimental conditions, and the SPR instrument used. The values presented here should be considered as a starting point for experimental design.
| Ligand | Analyte | Immobilization Level (RU) | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) | Reference |
| This compound | PKA RIIα | ~300 - 500 | Not consistently reported | Not consistently reported | Low nM range | General observation from multiple sources |
| This compound | PKA RIα | ~300 - 500 | Not consistently reported | Not consistently reported | Low nM range | General observation from multiple sources |
| This compound | Epac1 | ~300 - 500 | Not consistently reported | Not consistently reported | Low µM range | General observation from multiple sources |
Experimental Protocols
This section provides a detailed methodology for the immobilization of this compound onto a carboxymethylated dextran sensor chip (such as a CM5 chip) using amine coupling chemistry.
Materials
-
SPR instrument and associated software
-
Carboxymethylated dextran sensor chip (e.g., CM5)
-
Amine Coupling Kit containing:
-
N-hydroxysuccinimide (NHS)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
This compound
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5 (or an alternative pH determined by pH scouting)
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
High-purity water
Protocol: this compound Immobilization via Amine Coupling
-
System Preparation:
-
Ensure the SPR system is equilibrated with running buffer at a constant temperature (e.g., 25°C).
-
Perform a system normalization or calibration as per the instrument manufacturer's instructions.
-
-
Sensor Surface Activation:
-
Inject a freshly prepared 1:1 mixture of 0.1 M NHS and 0.4 M EDC over the desired flow cell(s) at a low flow rate (e.g., 10 µL/min) for 7 minutes to activate the carboxymethyl groups on the sensor surface.[1]
-
-
Ligand Immobilization:
-
Prepare a solution of this compound in the immobilization buffer. A starting concentration of 0.5-1.0 mM is recommended. Due to the small molecular weight of this compound, a relatively high concentration may be necessary to achieve a sufficient immobilization level.
-
Inject the this compound solution over the activated surface at a low flow rate (e.g., 10 µL/min) for 7-10 minutes. The target immobilization level for a small molecule like this compound is typically in the range of 100-500 Response Units (RU) to minimize mass transport limitations during analyte binding.[2]
-
Monitor the immobilization level in real-time. The injection can be stopped once the desired level is reached.
-
-
Deactivation:
-
Inject 1 M Ethanolamine-HCl, pH 8.5 over the surface for 7 minutes to deactivate any remaining active esters.[1] This step also helps to remove any non-covalently bound ligand.
-
-
Surface Stabilization:
-
Wash the surface with several injections of the running buffer to ensure a stable baseline is achieved before starting the analyte binding experiments.
-
Mandatory Visualizations
Signaling Pathway
Caption: A simplified diagram of the cAMP signaling pathway.
Experimental Workflow
Caption: Workflow for immobilizing this compound using amine coupling.
References
Unraveling Cell-Specific cAMP Signaling: Application Notes and Protocols for 8-AHA-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes. The specificity of cAMP signaling is achieved through the spatial and temporal control of its concentration and the selective activation of downstream effectors within distinct subcellular compartments. To dissect these intricate signaling networks in specific cell types, researchers require tools that can capture and identify the key proteins involved. 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a valuable chemical probe for this purpose. This analog of cAMP, featuring a hexylamino linker at the 8-position of the adenine ring, allows for its immobilization on a solid support, making it an ideal tool for affinity-based purification of cAMP-binding proteins.
These application notes provide a comprehensive guide for utilizing this compound to investigate cAMP signaling pathways in a cell-type-specific manner. We offer detailed protocols for affinity purification of cAMP effectors, quantitative analysis of binding partners, and insights into the application of this powerful tool in various research contexts.
Key Properties of this compound
This compound is a selective activator of cAMP-dependent protein kinase (PKA), showing a preference for the regulatory subunit type I (RI)[1][2]. Its key features include:
-
Site Selectivity: It preferentially binds to site B of the PKA RI subunit[1][2]. This property can be exploited for the synergistic activation of PKA type I when used in combination with analogs that are selective for site A[2][3].
-
Immobilization Capability: The terminal amino group on the hexyl linker provides a convenient attachment point for coupling to solid supports like agarose beads, which is essential for pull-down assays[3][4].
-
Metabolic Stability: this compound is relatively resistant to hydrolysis by phosphodiesterases (PDEs), ensuring its integrity during experimental procedures[3].
-
Membrane Permeability: It exhibits increased membrane permeability compared to some other cAMP analogs, which can be advantageous for in-cell applications[2].
Data Presentation: Quantitative Insights into cAMP Analog Interactions
| Parameter | Molecule | Target/System | Value | Reference |
| IC50 | 8-Chlorophenylthio-cAMP | Inhibition of T-lymphocyte proliferation | 30 µM | [2] |
| 8-Piperidino-cAMP | Inhibition of T-lymphocyte proliferation | 1100 µM | [2] | |
| EC50 | 8-pCPT-2'-O-Me-cAMP | Activation of Epac1 | 2.2 µM | |
| cAMP | Activation of Epac1 | 30 µM |
Note: The IC50 and EC50 values are context-dependent and can vary based on the specific cell type and experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the central role of cAMP and the experimental approaches to study its effectors, the following diagrams are provided.
Experimental Protocols
Protocol 1: Affinity Purification of cAMP Binding Proteins using this compound-Agarose
This protocol details the procedure for capturing cAMP binding proteins from a specific cell type using this compound immobilized on agarose beads.
Materials:
-
This compound-Agarose beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer:
-
High concentration of free cAMP (e.g., 10-100 mM cAMP in wash buffer)
-
Low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
SDS-PAGE sample buffer (for direct analysis)
-
-
Microcentrifuge tubes
-
End-over-end rotator
-
Cultured cells of interest
Procedure:
-
Cell Lysate Preparation:
-
Culture cells of the desired type to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (this is the protein lysate).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Bead Preparation:
-
Resuspend the this compound-Agarose beads by gentle inversion.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. Centrifuge at 1,000 x g for 1 minute at 4°C between washes and discard the supernatant.
-
-
Binding of cAMP-Binding Proteins:
-
Add 500 µg to 1 mg of protein lysate to the equilibrated beads.
-
As a negative control, incubate a separate aliquot of beads with lysate that has been pre-incubated with a high concentration of free cAMP (e.g., 2 mM) for 30 minutes to block specific binding sites.
-
Incubate the tubes on an end-over-end rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Centrifuge the tubes at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold wash buffer. Invert the tubes several times during each wash.
-
-
Elution:
-
Competitive Elution: Add 2-3 bead volumes of elution buffer containing a high concentration of free cAMP. Incubate for 30 minutes at room temperature with gentle agitation. Centrifuge and collect the supernatant containing the eluted proteins. Repeat this step once.
-
Low pH Elution: Add 2-3 bead volumes of low pH elution buffer. Incubate for 5-10 minutes at room temperature. Centrifuge and immediately neutralize the eluate with 1/10th volume of a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
SDS-PAGE Sample Buffer Elution: Add 2X SDS-PAGE sample buffer directly to the beads, boil for 5 minutes, centrifuge, and collect the supernatant for direct analysis by SDS-PAGE.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and visualize by Coomassie blue or silver staining.
-
Perform Western blotting to detect known or suspected cAMP binding proteins.
-
For unbiased identification of novel binding partners, subject the eluate to mass spectrometry analysis.
-
Protocol 2: Photoaffinity Labeling of cAMP Binding Proteins
This protocol provides a general framework for using a photoactivatable and clickable analog of this compound to covalently label cAMP binding proteins in a cellular context. This requires the synthesis of a derivative of this compound containing a photoreactive group (e.g., an azido group) and a clickable handle (e.g., an alkyne).
Materials:
-
Photoactivatable and clickable this compound analog (e.g., 8-Azido-N6-(6-propargylamino-hexyl)-cAMP)
-
Cultured cells of interest
-
UV irradiation source (e.g., 254 nm or 350 nm, depending on the photoreactive group)
-
Cell lysis buffer
-
Click chemistry reagents (e.g., biotin-azide or fluorescent-azide, copper catalyst, ligand)
-
Streptavidin beads (for biotin-alkyne click reaction)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Labeling:
-
Incubate the cells with the photoactivatable this compound analog in the dark for a specified time to allow for cellular uptake and binding to target proteins.
-
As a competition control, pre-incubate a separate set of cells with a high concentration of non-photoreactive this compound or cAMP before adding the photoactivatable probe.
-
-
UV Cross-linking:
-
Expose the cells to UV light for a predetermined duration to induce covalent cross-linking of the probe to its binding partners. The wavelength and duration of UV exposure should be optimized to maximize labeling efficiency while minimizing cell damage.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells as described in Protocol 1.
-
Perform a click reaction by adding the appropriate azide-containing reporter tag (e.g., biotin-azide for subsequent enrichment or a fluorescent azide for direct visualization), copper catalyst, and ligand to the cell lysate.
-
-
Enrichment of Labeled Proteins (if using biotin tag):
-
Incubate the "clicked" lysate with streptavidin-agarose beads to capture the biotin-labeled protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
If a fluorescent tag was used, visualize the labeled proteins directly in-gel using a fluorescence scanner.
-
If a biotin tag was used, perform a Western blot using a streptavidin-HRP conjugate to detect the labeled proteins.
-
Excise the labeled protein bands for identification by mass spectrometry.
-
Application Notes in Specific Cell Types
Neuronal Cells:
The compartmentalization of cAMP signaling is critical for neuronal function, including synaptic plasticity, axon guidance, and neuronal survival. This compound can be used to:
-
Identify A-Kinase Anchoring Protein (AKAP) complexes: AKAPs tether PKA to specific subcellular locations, creating localized signaling hubs. Using this compound pull-downs from synaptosomal or dendritic spine fractions can help identify the components of these crucial signaling complexes[5].
-
Investigate cAMP-mediated neurite outgrowth: By identifying the cAMP effectors in growth cones of developing neurons, researchers can gain insights into the molecular mechanisms governing axon guidance.
Cancer Cells:
cAMP signaling pathways are often dysregulated in cancer, affecting cell proliferation, differentiation, and apoptosis. This compound can be employed to:
-
Identify novel anti-cancer drug targets: By comparing the cAMP-binding proteomes of cancer cells versus their normal counterparts, researchers may identify unique or overexpressed cAMP effectors that could be targeted for therapeutic intervention.
-
Elucidate mechanisms of drug resistance: Changes in the expression or activity of cAMP binding proteins can contribute to drug resistance. This compound pull-downs can be used to profile these changes in resistant cell lines.
Cardiomyocytes:
cAMP signaling is a key regulator of cardiac contractility and heart rate. Aberrant cAMP signaling is implicated in various cardiovascular diseases. This compound can be utilized to:
-
Map cAMP signaling in different cardiac compartments: By performing pull-downs from subcellular fractions of cardiomyocytes (e.g., sarcoplasmic reticulum, mitochondria), it is possible to identify the specific cAMP effectors that regulate calcium handling and energy metabolism.
-
Investigate pathological remodeling: In heart failure, the expression and localization of cAMP signaling components are altered. This compound-based proteomics can provide a snapshot of these changes, offering insights into disease progression.
Conclusion
This compound is a versatile and powerful tool for the cell-type-specific investigation of cAMP signaling pathways. When coupled with modern proteomic techniques, it enables the identification and quantification of cAMP binding proteins, providing a deeper understanding of the complex and highly regulated nature of second messenger signaling. The protocols and application notes provided here serve as a comprehensive resource for researchers aiming to unravel the intricacies of cAMP-mediated cellular processes in health and disease.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biolog.de [biolog.de]
- 4. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 5. cAMP signaling in neurons: patterns of neuronal expression and intracellular localization for a novel protein, AKAP 150, that anchors the regulatory subunit of cAMP-dependent protein kinase II beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 8-AHA-cAMP affinity purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in 8-(6-Aminohexylamino)-adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) affinity purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound affinity purification primarily used for? A1: this compound affinity purification is a method used to isolate and purify proteins that bind to cyclic AMP (cAMP). The this compound ligand is immobilized on a solid support, typically agarose beads, to capture these target proteins from a complex mixture like a cell lysate.[1] This technique is particularly effective for purifying the regulatory subunits of cAMP-dependent protein kinase (PKA), as well as other cyclic nucleotide-binding proteins like phosphodiesterases (PDEs) and Exchange Proteins directly Activated by cAMP (EPACs).[2][3]
Q2: What are the most common overarching causes of low protein yield in this procedure? A2: Low yield in affinity purification can stem from multiple factors. The primary reasons include poor expression or insolubility of the target protein, inefficient cell lysis, degradation of the target protein by proteases, suboptimal binding or elution conditions, and problems with the affinity resin itself, such as reduced ligand density.[4][5] Systematically evaluating each step of the expression and purification process is crucial for identifying the root cause.[6]
Q3: How does this compound compare to other cAMP analog resins for purification? A3: this compound is a widely used ligand, but other analogs may offer advantages for specific applications. For instance, analogs like Sp-8-AEA-cAMPS have been shown to provide superior enrichment of PKA regulatory subunits, allowing for milder elution conditions and achieving higher yields compared to conventional this compound agarose.[7] The choice of resin can significantly impact purification efficiency, and testing different analogs may be beneficial.
Troubleshooting Guide: Low Yield
This guide addresses specific problems that can lead to low final protein yield, categorized by the stage of the purification process.
Section 1: Pre-Purification & Sample Preparation
Problem: The target protein is not present or is at a very low concentration in the starting material.
-
Possible Cause 1: Poor Protein Expression.
-
Solution: Before starting the purification, confirm the expression of your target protein in the crude lysate using SDS-PAGE and Western blot analysis with a specific antibody.[8] If expression is low, you may need to optimize expression conditions such as induction time, temperature, and inducer concentration.[5]
-
-
Possible Cause 2: Protein Insolubility (Inclusion Bodies).
-
Solution: The target protein may be expressed but sequestered in insoluble inclusion bodies.[5] To check this, analyze both the soluble and insoluble fractions of your cell lysate via SDS-PAGE. If the protein is in the insoluble fraction, consider optimizing expression conditions (e.g., lower temperature) or using solubility-enhancing tags.[6] Purification under denaturing conditions may be necessary as a last resort.[8]
-
-
Possible Cause 3: Inefficient Cell Lysis.
-
Solution: A significant amount of your target protein may remain trapped within unlysed cells.[4] Ensure your lysis method (e.g., sonication, high pressure, detergents) is effective for your cell type and that the lysis buffer is appropriate. Adding lysozyme (for bacteria) or using mechanical disruption can improve efficiency.[6]
-
-
Possible Cause 4: Protein Degradation.
Section 2: Binding to the this compound Resin
Problem: The target protein is present in the lysate but does not bind to the column (found in the flow-through).
-
Possible Cause 1: Suboptimal Binding Buffer Conditions.
-
Solution: The pH and salt concentration of your binding buffer are critical for interaction. The optimal conditions are protein-dependent. Perform small-scale pilot experiments to test a range of pH values (e.g., 6.5-8.0) and salt concentrations (e.g., 50-150 mM NaCl) to find the ideal binding conditions for your specific protein.[9]
-
-
Possible Cause 2: Incorrect Folding or Inaccessible Binding Site.
-
Solution: The cAMP-binding site on your protein may be sterically hindered or misfolded. Ensure that buffer components do not interfere with protein structure. In some cases, the presence of co-factors or metal ions may be required for proper folding and binding.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Solution: The binding of the target protein to the immobilized ligand is not instantaneous. If running the purification in batch mode, try increasing the incubation time. If using a column, decrease the flow rate to allow more time for the protein-ligand interaction to occur.
-
-
Possible Cause 4: Compromised Affinity Resin.
-
Solution: The this compound ligand can be degraded over time, especially with repeated or harsh regeneration cycles. If the resin is old or has been used extensively, its binding capacity may be diminished. Test the binding capacity with a known positive control. If it's low, use fresh resin.
-
Section 3: Washing
Problem: The target protein binds to the resin but is lost during the wash steps.
-
Possible Cause 1: Wash Buffer is Too Stringent.
-
Solution: This indicates that the binding affinity is relatively weak and the wash conditions are disrupting the protein-ligand interaction.[8] Reduce the stringency of your wash buffer by lowering the salt concentration or removing detergents. Perform gradual wash steps with decreasing stringency to find a condition that removes non-specific binders without eluting your target.
-
-
Possible Cause 2: pH Shift During Washing.
-
Solution: Ensure the pH of your wash buffer is the same as your binding buffer. A shift in pH can alter the charge of the protein or ligand, leading to premature elution.
-
Section 4: Elution
Problem: The target protein binds but cannot be eluted from the column, or elutes with very low recovery.
-
Possible Cause 1: Elution Conditions are Too Mild.
-
Solution: For competitive elution, the concentration of free cAMP (or cGMP) in the elution buffer may be too low to effectively displace the bound protein. Increase the concentration of the competitor in a stepwise or gradient fashion to determine the optimal concentration needed for elution.[7]
-
-
Possible Cause 2: Protein Precipitation on the Column.
-
Solution: High protein concentration during elution can sometimes lead to aggregation and precipitation on the resin. To mitigate this, try eluting with a linear gradient instead of a single high-concentration step. Including additives like glycerol (up to 20%) or non-ionic detergents in the elution buffer can also help maintain protein solubility.
-
-
Possible Cause 3: Strong Non-Specific Interactions.
-
Solution: The target protein may be interacting with the agarose matrix or the spacer arm in addition to the cAMP ligand. Try adding a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) or increasing the salt concentration (up to 500 mM NaCl) in the elution buffer to disrupt these interactions.
-
Data & Buffer Compositions
Table 1: Example Buffer Conditions for PKA R-Subunit Purification
| Step | Buffer Component | Concentration | pH | Purpose |
| Lysis/Binding | MOPS | 20 mM | 7.0 | Buffering agent for binding RIα and RIβ subunits.[10] |
| MES | 25 mM | 6.5 | Buffering agent for binding RIIα subunits.[10] | |
| NaCl | 100-150 mM | - | Reduces non-specific ionic interactions.[10] | |
| β-mercaptoethanol | 5 mM | - | Reducing agent to prevent oxidation.[10] | |
| Protease Inhibitors | 1x Cocktail | - | Prevents protein degradation.[4] | |
| Wash | (Same as Binding Buffer) | - | - | Removes unbound and weakly interacting proteins. |
| Elution | cGMP | 10-20 mM | 7.0 | Competitively elutes bound protein.[10] |
| cAMP | 10-20 mM | 7.0 | Alternative/stronger competitive eluent.[7] | |
| Regeneration | NaOH | 100 mM | >13 | Strips tightly bound proteins and sanitizes the resin.[11] |
| High Salt Buffer | 1-2 M NaCl | 7.0 | Disrupts strong ionic interactions. |
Table 2: Relative Yield Comparison of cAMP Analogs for PKA RIα Purification
This table summarizes the relative protein yield of PKA RIα eluted from different cAMP analog agaroses. Data is normalized to the total yield obtained from Sp-8-AEA-cAMPS agarose.
| Affinity Resin | Elution with cGMP (Relative Yield) | Elution with cAMP (Relative Yield) | Total Relative Yield | Key Observation |
| Sp-8-AEA-cAMPS | ~90% | ~10% | 100% | Most efficient; allows for very mild elution with cGMP.[7] |
| 8-AEA-cAMP | ~10% | ~15% | ~25% | Significantly lower yield than the Sp-cAMPS analog.[7] |
| This compound | ~5% | ~10% | ~15% | Less efficient for RIα purification compared to other tested analogs.[7] |
Experimental Protocols
Protocol 1: General this compound Affinity Purification
-
Resin Preparation: If using a new or stored resin, wash it with 5-10 column volumes (CV) of distilled water, followed by 5 CV of elution buffer, and finally equilibrate with 5-10 CV of binding buffer.
-
Sample Preparation: Prepare a clarified cell lysate in binding buffer. Ensure the lysate is free of particulate matter by centrifugation and/or filtration (0.45 µm filter). Add protease inhibitors.
-
Binding: Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 0.2-0.5 mL/min) to maximize binding. If performing a batch purification, incubate the lysate with the resin for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the column with 10-20 CV of binding/wash buffer until the UV absorbance (A280) of the flow-through returns to baseline. This removes unbound proteins.
-
Elution: Elute the target protein using an appropriate elution buffer (e.g., binding buffer containing 10-20 mM free cAMP). Collect fractions and monitor the protein concentration using UV absorbance or a protein assay.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity and identity of the target protein. Pool the fractions containing the purified protein.
Protocol 2: Column Regeneration
Proper regeneration is crucial for maintaining the performance of the affinity resin over multiple uses.[11]
-
Strip: After elution, wash the column with 3-5 CV of a high salt buffer (e.g., 2 M NaCl) to remove any remaining proteins bound by ionic interactions.
-
Sanitize: For stringent cleaning, wash with 3-5 CV of 100 mM NaOH.[11] This step should be performed with caution as repeated exposure to harsh pH can degrade the ligand. Check the manufacturer's instructions for resin stability.
-
Neutralize & Rinse: Immediately wash the column with 5-10 CV of distilled water until the pH of the effluent is neutral.
-
Re-equilibration: Equilibrate the column with 5 CV of binding buffer.
-
Storage: For long-term storage, wash the column with distilled water and then store it in a solution containing an antimicrobial agent (e.g., 20% ethanol) at 4°C.
Visualizations
Caption: General workflow for this compound affinity purification.
Caption: Troubleshooting decision tree for low purification yield.
Caption: Simplified PKA signaling pathway activation by cAMP.
References
- 1. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 2. biolog.de [biolog.de]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. benchchem.com [benchchem.com]
- 5. neb.com [neb.com]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
Technical Support Center: Optimizing 8-AHA-cAMP for Maximal PKA Activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) to achieve maximal activation of Protein Kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PKA?
This compound is a synthetic analog of cyclic AMP (cAMP) that acts as a selective activator of PKA.[1][2] The PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. This compound, like endogenous cAMP, binds to the R subunits, causing a conformational change that leads to the dissociation of the active C subunits. These freed catalytic subunits can then phosphorylate downstream target proteins on serine and threonine residues, initiating various cellular responses.[3][4]
Q2: What is the site-selectivity of this compound?
This compound shows a preference for binding site B of the type I regulatory subunit (RI) of PKA.[1][5] This property makes it a valuable tool for the synergistic activation of PKA type I when used in combination with a cAMP analog that is selective for site A of RI, such as 8-piperidino-cAMP (8-PIP-cAMP).[2][5][6]
Q3: Why am I not observing the expected level of PKA activation?
Several factors could contribute to suboptimal PKA activation. These include:
-
Suboptimal Concentration: The optimal concentration of this compound can vary significantly between different cell types and experimental conditions.[3] A dose-response experiment is crucial to determine the optimal concentration for your specific system.
-
Compound Stability: Ensure that the this compound is stored correctly, typically at -70°C, to prevent degradation.[1]
-
Phosphodiesterase (PDE) Activity: High levels of endogenous PDE activity can hydrolyze this compound, reducing its effective concentration.[7] Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX to mitigate this.[7]
-
Cellular Health: The overall health and viability of your cells can impact their responsiveness to stimuli.
Q4: How can I confirm that PKA is being activated in my experiment?
A reliable method to confirm PKA activation is to measure the phosphorylation of known PKA substrates using Western blot analysis.[3] A commonly used marker is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).[1][3] An increase in phosphorylated VASP following treatment with this compound indicates PKA activation.
Q5: What are the potential off-target effects of this compound?
While this compound is a selective PKA activator, like other cAMP analogs, it may have off-target effects. These can include interactions with other cyclic nucleotide-binding proteins such as Exchange Protein Directly Activated by cAMP (Epac), Protein Kinase G (PKG), and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[7] It is important to use appropriate controls to ensure the observed effects are specifically due to PKA activation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no PKA activation | Suboptimal this compound concentration. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 100 µM). |
| Degradation of this compound. | Ensure proper storage at -70°C and use a fresh stock solution.[1] | |
| High phosphodiesterase (PDE) activity. | Co-incubate with a PDE inhibitor, such as IBMX, to increase the effective concentration of this compound.[7] | |
| Poor cell permeability. | While this compound has increased membrane permeability compared to some other analogs, this can still be a factor.[1] Ensure adequate incubation time. | |
| Inconsistent results between experiments | Variability in cell density or health. | Standardize cell seeding density and monitor cell viability. |
| Inconsistent preparation of this compound solution. | Prepare fresh stock solutions and ensure complete solubilization. Diluted alkali can improve solubility.[1] | |
| High background phosphorylation | Off-target kinase activation. | Use a PKA-specific inhibitor (e.g., H89, KT5720) as a negative control to confirm that the observed phosphorylation is PKA-dependent.[7] |
| Unexpected cellular response | Activation of other signaling pathways. | Investigate potential off-target effects on Epac, PKG, or HCN channels. Use selective activators or inhibitors for these pathways to dissect the observed response.[7] |
Quantitative Data Summary
The potency of cAMP analogs can vary depending on the cell type and experimental conditions. The following table provides a summary of reported concentrations for different cAMP analogs to give a comparative context for this compound.
| cAMP Analog | Cell Type | Measurement | Potency (IC50) | Reference |
| 8-chlorophenylthio-cAMP | Proliferating T lymphocytes | Inhibition of cell replication | 30 µM | [1] |
| 8-aminohexylamino-cAMP | Proliferating T lymphocytes | Inhibition of cell replication | More potent than 8-piperidino-cAMP | [1] |
| 8-piperidino-cAMP | Proliferating T lymphocytes | Inhibition of cell replication | 1100 µM | [1] |
| 8-Cl-cAMP | Human bone marrow cells | Growth inhibition | 50-100 µM | [8] |
| 8-CPT-cAMP | NB4 and NB4-LR1 cells | PKA activation | 0.2 mM | [9] |
Note: IC50 is the concentration that gives 50% inhibition.
Experimental Protocols
Protocol 1: In Vitro PKA Substrate Phosphorylation Assay
This assay directly measures the catalytic activity of PKA by quantifying the phosphorylation of a specific substrate.[4]
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of this compound.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate is directly proportional to PKA activity.
Protocol 2: Western Blot for Phospho-VASP
This protocol allows for the detection of PKA activation in a cellular context.[3]
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-VASP
-
Primary antibody for total VASP or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-VASP.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with an antibody for total VASP or a loading control for normalization.[3]
Visualizations
Caption: PKA signaling pathway activated by endogenous ligands or this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biolog.de [biolog.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]
- 7. benchchem.com [benchchem.com]
- 8. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
how to improve the solubility of 8-AHA-cAMP in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) in aqueous buffers.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound due to its limited solubility in neutral aqueous solutions. This guide provides a systematic approach to overcoming these challenges.
Initial Steps & Best Practices:
-
Product Handling: Lyophilized this compound can be sensitive to humidity and may appear as a small droplet or a crystalline solid. Before opening, centrifuge the vial to ensure all the product is at the bottom.
-
Initial Dissolution: When preparing solutions, rinse the tube walls carefully. The use of sonication or vortexing is recommended to ensure the compound is fully and uniformly mixed.[1]
Troubleshooting Workflow:
If you are experiencing solubility issues with this compound, follow the decision tree below to identify the optimal solvent and conditions for your experiment.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For a high concentration stock solution, Dimethyl sulfoxide (DMSO) is the recommended solvent, in which this compound is soluble up to 100 mM.[1] For direct use in many biological experiments, preparing the solution in an appropriate aqueous buffer is necessary.
Q2: Why is this compound not dissolving in water or my neutral buffer?
A2: this compound has very low solubility in pure water at neutral pH.[1][2] The presence of the aminohexylamino group means the molecule's charge state, and therefore its solubility, is highly dependent on the pH of the solution.
Q3: How can I improve the solubility of this compound in my aqueous buffer?
A3: The solubility of this compound in aqueous solutions can be significantly improved by increasing the pH. The use of a diluted alkali, such as dilute NaOH, can help to dissolve the compound.[2] It is recommended to start with a slightly alkaline buffer or to titrate the pH of your buffer upwards.
Q4: What is the maximum concentration of this compound I can achieve in common biological buffers?
A4: The solubility of this compound varies depending on the buffer system. Please refer to the solubility data table below for minimum achievable concentrations at ambient temperature.[1]
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is recommended to store this compound in its lyophilized form in a freezer.[1] Once dissolved, it is best to prepare aliquots of your stock solution and store them at -20°C.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Minimum Solubility (mM) |
| Water | Neutral | 0[1] |
| DMSO | N/A | 100[1] |
| DMF | N/A | 0[1] |
| Ethanol (96%) | N/A | 0[1] |
| Methanol | N/A | 0[1] |
| PBS | 7.4 | 3[1] |
| 100 mM Na₂HPO₄ | 7.0 | 3[1] |
| 25 mM HEPES/NaOH | 7.2 | 2[1] |
| 25 mM Tris/HCl | 7.4 | 4[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in 25 mM Tris/HCl, pH 7.4
Materials:
-
Lyophilized this compound
-
25 mM Tris/HCl buffer, pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pH meter
-
Dilute NaOH solution (e.g., 0.1 M)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.434 mg of this compound (Molecular Weight: 443.4 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of lyophilized this compound into a microcentrifuge tube.
-
Initial resuspension: Add a portion of the 25 mM Tris/HCl buffer (e.g., 800 µL) to the tube.
-
Aid dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes.
-
pH adjustment (if necessary): If solubility is still an issue, check the pH of the solution. Carefully add small increments of dilute NaOH while monitoring the pH, until the compound is fully dissolved. Be cautious not to exceed the desired final pH of your experiment.
-
Final volume adjustment: Once the this compound is completely dissolved, add 25 mM Tris/HCl buffer to reach the final volume of 1 mL.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C for future use.
Signaling Pathway Context:
This compound is an analog of cyclic AMP (cAMP) and acts as a selective activator of cAMP-dependent Protein Kinase A (PKA).[1][2] The effective delivery of this compound into the intracellular environment is crucial for studying its effects on PKA-mediated signaling pathways.
Caption: Simplified signaling pathway of this compound.
References
determining the optimal incubation time for 8-AHA-cAMP in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) in cell culture experiments. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful determination of the optimal incubation time for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2] Unlike the endogenous second messenger cAMP, this compound is more resistant to degradation by phosphodiesterases (PDEs), ensuring a more stable and sustained activation of the PKA signaling pathway.[1] This makes it a valuable tool for studying the downstream effects of PKA activation.
Q2: How does this compound enter the cell?
A2: this compound has increased membrane permeability compared to some other cAMP analogs, allowing it to cross the cell membrane and exert its effects intracellularly.[2]
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is soluble in water at low concentrations; solubility can be improved with diluted alkali.[2] For stock solutions, dissolve the compound in sterile water or a suitable buffer. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, it is best to store the compound in a freezer, preferably in a freeze-dried form.[1] The solid form should be stored at -20°C.[3]
Q4: What is a typical concentration range for this compound in cell culture?
A4: The optimal concentration of this compound is highly cell-type and assay-dependent. A dose-response experiment is crucial to determine the ideal concentration for your specific experiment. Based on studies with other cAMP analogs, a starting range of 10 µM to 250 µM can be considered.[4] For example, the IC50 for the inhibition of cell replication in T lymphocytes by various cAMP analogs ranged from 30 µM to 1100 µM.[2]
Experimental Protocols
Determining the Optimal Incubation Time for this compound
The optimal incubation time for this compound is critical for observing the desired cellular response and can vary significantly depending on the cell type, the concentration of this compound, and the specific downstream endpoint being measured (e.g., protein phosphorylation, gene expression, cell proliferation). A time-course experiment is essential to determine this empirically.
Objective: To determine the time point at which this compound elicits the maximal desired response without inducing cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., sterile water or buffer used to dissolve this compound)
-
Multi-well culture plates (e.g., 6-well, 12-well, or 96-well)
-
Reagents for endpoint analysis (e.g., lysis buffer for western blotting, reagents for cell viability assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and have not reached confluency by the end of the experiment.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment Preparation:
-
On the day of the experiment, prepare fresh dilutions of this compound in your cell culture medium to the desired final concentration.
-
Also, prepare a vehicle control medium containing the same concentration of the solvent used for the this compound stock.
-
-
Time-Course Treatment:
-
Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control medium.
-
Incubate the cells for a range of time points. The selection of time points should be based on the expected kinetics of the downstream event being measured. A suggested range is provided in the table below.
-
-
Sample Collection and Analysis:
-
At each time point, harvest the cells. For example, for protein analysis, wash the cells with ice-cold PBS and then lyse them in an appropriate lysis buffer.
-
Analyze the collected samples for your endpoint of interest. This could be the phosphorylation of a specific PKA substrate (e.g., CREB), a change in gene expression, or a phenotypic change like cell proliferation or morphology.
-
Data Presentation: Recommended Time Points for Different Cellular Events
| Cellular Event | Suggested Time Points | Rationale |
| Protein Phosphorylation | 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr | Phosphorylation events are typically rapid and transient. |
| Gene Expression | 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr | Changes in gene transcription and translation take longer to become apparent. |
| Cell Proliferation/Viability | 24 hr, 48 hr, 72 hr | These are longer-term cellular responses. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable cellular response | Incorrect Incubation Time: The optimal time for your specific endpoint may not have been reached or may have been surpassed. | Perform a time-course experiment with a broader range of time points (e.g., from 15 minutes to 48 hours) to identify the optimal incubation period.[4] |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Conduct a dose-response experiment with a range of concentrations to determine the optimal dose. | |
| Reagent Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the this compound stock solution. | Use a fresh aliquot of your this compound stock or prepare a new solution. Ensure proper storage at -20°C or below. | |
| Cell Health Issues: The cells may be unhealthy, senescent, or not responsive to the cAMP signaling pathway. | Check cell viability using a method like Trypan Blue exclusion. Ensure you are using cells at a low passage number. Include a positive control (e.g., forskolin) to confirm the integrity of the cAMP signaling pathway in your cells. | |
| Cell toxicity or death observed | High Concentration: The concentration of this compound may be too high, leading to cytotoxic effects. | Perform a dose-response experiment to find a concentration that provides the desired effect without significant toxicity. |
| Extended Incubation Time: Prolonged exposure to a high concentration of this compound may be toxic to the cells. | Reduce the incubation time. A time-course experiment can help identify a window where the desired effect is observed before the onset of toxicity. | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and run a vehicle-only control to assess solvent toxicity. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a consistent technique for plating cells. |
| Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outermost wells for critical experiments. Fill them with sterile PBS or medium to create a humidity barrier. | |
| Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce variability. | Calibrate your pipettes regularly and use proper pipetting techniques. |
Visualizations
Caption: Signaling pathway of this compound activating PKA.
Caption: Workflow for determining optimal this compound incubation time.
References
addressing variability in results with 8-AHA-cAMP experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-AHA-cAMP in their experiments. Our goal is to help you address variability in your results and ensure the successful application of this valuable research tool.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic AMP (cAMP).[1] Its primary mechanism of action is as a selective activator of cAMP-dependent protein kinase (PKA).[2][3] It preferentially binds to site B of the regulatory subunit type I (RI) of PKA.[2][4] This selectivity allows for the targeted activation of PKA type I, especially when used in conjunction with other site-selective cAMP analogs.[2][3]
Q2: What are the common applications of this compound?
This compound is utilized in a variety of research applications to investigate cAMP-mediated signaling pathways. Common uses include:
-
Studying the role of PKA in cellular processes such as cell proliferation, differentiation, and apoptosis.[5]
-
Investigating the effects of cAMP signaling on T-lymphocyte replication.[2]
-
Analyzing the thrombin-induced platelet shape change.[2]
-
Serving as a ligand for affinity chromatography to purify cAMP-binding proteins.[3][6]
-
Modification with fluorescent dyes for imaging studies.[3]
Q3: How should this compound be stored?
For optimal stability, this compound should be stored at -20°C or -70°C.[2][4] It is recommended to store the compound in its solid, lyophilized form for long-term storage.[3][7] Once reconstituted in a solution, it should be aliquoted and stored at -20°C for up to one month to avoid repeated freeze-thaw cycles.[7]
Q4: What is the best way to dissolve this compound?
This compound is soluble in water at low concentrations.[2] For higher concentrations, solubility can be improved by using a diluted alkali solution.[2] It is crucial to ensure complete dissolution before adding it to your experimental system to avoid variability in the final concentration.
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors, from compound handling to the specifics of the cell system being used. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no observable effect | Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from lyophilized powder. Aliquot and store at -20°C for no longer than one month.[7] |
| Insufficient Cell Permeability: The concentration of this compound may not be sufficient to effectively penetrate the cell membrane of your specific cell type. | Increase the concentration of this compound in a dose-response experiment to determine the optimal concentration. While this compound has increased membrane permeability compared to some other analogs, this can be cell-type dependent.[2] | |
| Low Assay Sensitivity: The downstream assay used to measure the effect of PKA activation may not be sensitive enough to detect subtle changes. | Optimize your assay conditions. This may include increasing the number of cells, including a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation, or selecting a more sensitive detection method.[8] | |
| High variability between replicates | Incomplete Solubilization: this compound not being fully dissolved in the vehicle solvent. | Ensure the compound is completely dissolved before use. Vortex thoroughly and visually inspect for any precipitate. Consider using a brief sonication if necessary. |
| Inconsistent Cell Health or Density: Variations in cell number or viability across wells or experiments. | Standardize cell seeding protocols and ensure even cell distribution. Perform a cell viability assay to confirm consistent cell health. | |
| Serum Variability: Different lots of serum used in cell culture media can contain varying levels of factors that may influence cell signaling pathways.[9] | Use a single, tested lot of serum for the duration of a series of experiments. If changing lots is unavoidable, re-validate key experimental parameters. | |
| Unexpected or off-target effects | Metabolism of this compound: In some cell types, cAMP analogs can be metabolized to other active compounds. | Be aware of potential metabolic pathways. For instance, some cAMP analogs are known to be hydrolyzed to their corresponding adenosine analogs, which can have their own biological effects.[10] |
| Activation of other cAMP-binding proteins: Besides PKA, other proteins like Epac (Exchange protein directly activated by cAMP) can bind cAMP. | Consider the potential role of other cAMP effectors in your system. Use specific inhibitors or activators for other pathways to dissect the observed effects. |
Experimental Protocols
General Protocol for Treating Cells with this compound
-
Reconstitution: Prepare a stock solution of this compound in sterile, nuclease-free water or a dilute alkali solution. For example, a 10 mM stock solution. Vortex until fully dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C for up to one month.[7]
-
Cell Seeding: Plate your cells at the desired density in a suitable culture plate and allow them to adhere and grow overnight.
-
Treatment: The following day, dilute the this compound stock solution to the desired final concentration in your cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. A typical starting range could be 10 µM to 100 µM.
-
Incubation: Replace the existing medium with the medium containing this compound. Incubate the cells for the desired period, which can range from minutes to several hours depending on the downstream application.
-
Downstream Analysis: After incubation, proceed with your intended assay, such as Western blotting for phosphorylation of PKA substrates, a cell proliferation assay, or a reporter gene assay.
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: General experimental workflow for using this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biolog.de [biolog.de]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Novel growth inhibitory effect of 8-Cl-cAMP is dependent on serum factors that modulate protein kinase A expression but not the hydrolysis of 8-Cl-cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-proliferative effects of 8-chloro-cAMP and other cAMP analogs are unrelated to their effects on protein kinase A regulatory subunit expression - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling 8-AHA-cAMP to maintain stability
Welcome to the technical support center for 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP). This guide is designed to provide researchers, scientists, and drug development professionals with best practices for storing and handling this compound to maintain its stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an analog of cyclic adenosine monophosphate (cAMP) that acts as a selective activator of cAMP-dependent protein kinase (PKA).[1][2][3] Its key feature is a hexylamino linker at the 8th position of the adenine ring, which allows for its immobilization to solid supports like agarose beads for affinity chromatography.[1][3][4] This makes it a valuable tool for isolating and studying cAMP-binding proteins, including the regulatory subunits of PKA. It is also used for in-situ activation of PKA in cell-based assays.
Q2: How should I store lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -70°C in a desiccated environment.[2] When stored properly, the solid compound is stable for extended periods.
Q3: What is the recommended procedure for reconstituting this compound?
This compound is soluble in water at low concentrations, and its solubility can be improved with diluted alkali.[2] To reconstitute, use sterile, nuclease-free water or a buffer of your choice. Gently vortex or sonicate the vial to ensure the compound is fully dissolved. Due to the hygroscopic nature of the lyophilized powder, it is important to equilibrate the vial to room temperature before opening to prevent condensation.
Q4: How should I store this compound solutions?
Stock solutions of this compound should be prepared in a suitable buffer, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. For short-term storage (a few days), solutions can be kept at 4°C.
Stability Data
While specific quantitative degradation kinetics for this compound under various conditions are not extensively published, the following tables provide general stability guidelines based on information for similar cAMP analogs and standard laboratory practices.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 24 months | Store in a desiccator to prevent moisture absorption. |
| Aqueous Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilutions | 4°C | Up to 1 week | Prepare fresh for critical experiments. |
Table 2: General Stability of this compound in Solution
| Condition | Stability | Recommendation |
| pH | More stable in slightly acidic to neutral pH (6.0-7.5). | Prepare stock solutions in a buffer within this pH range. Avoid highly acidic or alkaline conditions for prolonged periods. |
| Temperature | Susceptible to degradation at elevated temperatures. | Thaw frozen aliquots on ice and keep solutions on ice during experimental setup. Avoid repeated warming and cooling. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw stress. |
| Light Exposure | Generally stable, but prolonged exposure to intense light should be avoided. | Store solutions in amber tubes or protect from light, especially during long incubations. |
Experimental Protocols & Workflows
Detailed Methodology: PKA Activation Assay
This protocol outlines a typical in vitro PKA activity assay using a fluorescently labeled peptide substrate.
Materials:
-
This compound stock solution (e.g., 10 mM in water or buffer)
-
Purified PKA holoenzyme
-
Fluorescently labeled PKA substrate (e.g., Kemptide)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in the kinase reaction buffer to create a concentration gradient.
-
Set up Reaction: In each well of the microplate, add the following in order:
-
Kinase reaction buffer
-
PKA holoenzyme (to a final concentration of ~5-10 nM)
-
Varying concentrations of this compound
-
-
Initiate Reaction: Add the fluorescently labeled PKA substrate to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
Measurement: Measure the fluorescence intensity in each well using a plate reader. The increase in fluorescence corresponds to the phosphorylation of the substrate by the activated PKA.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the EC₅₀ (the concentration of this compound that elicits a half-maximal response).
Detailed Methodology: Affinity Chromatography
This protocol describes the use of this compound-agarose to purify cAMP-binding proteins.
Materials:
-
This compound-agarose resin
-
Chromatography column
-
Cell lysate containing the target cAMP-binding protein
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl₂)
-
Elution Buffer (e.g., Binding/Wash Buffer containing a high concentration of free cAMP, e.g., 10-50 mM)
-
Fraction collector
Procedure:
-
Prepare the Column: Pack the chromatography column with the this compound-agarose resin. Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
Load Sample: Apply the clarified cell lysate to the equilibrated column. Allow the lysate to flow through the column at a slow rate to ensure efficient binding of the target protein to the immobilized this compound.
-
Wash: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute: Elute the bound protein by applying the Elution Buffer to the column. The free cAMP in the elution buffer will compete with the immobilized this compound for binding to the target protein, causing it to be released from the resin.
-
Collect Fractions: Collect the eluted fractions using a fraction collector.
-
Analyze Fractions: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE, Western blotting, or a functional assay.
Troubleshooting Guides
Troubleshooting PKA Activation Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low PKA activation | Degraded this compound | Use a fresh aliquot of this compound. Verify the storage conditions. |
| Inactive PKA enzyme | Use a new batch of PKA or a known positive control activator to test enzyme activity. | |
| Incorrect buffer conditions (pH, ionic strength) | Ensure the kinase reaction buffer is at the optimal pH and contains the necessary cofactors (e.g., Mg²⁺). | |
| Suboptimal substrate concentration | Titrate the substrate concentration to find the optimal level for your assay. | |
| High background signal | Contaminated reagents | Use fresh, high-purity reagents. Filter sterilize buffers. |
| Autophosphorylation of PKA | Run a control reaction without the substrate to determine the level of autophosphorylation. | |
| Non-specific binding to the plate | Use plates designed for low protein binding. Include a blocking agent like BSA in the reaction buffer. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Maintain a consistent temperature during incubation. | |
| Edge effects in the microplate | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
Troubleshooting Affinity Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Target protein does not bind to the resin | Incorrect binding buffer conditions (pH, ionic strength) | Optimize the pH and salt concentration of the binding buffer to promote interaction. |
| Presence of endogenous cAMP in the lysate | Dialyze or desalt the lysate to remove small molecules that could compete for binding. | |
| The cAMP-binding site of the target protein is inaccessible | Consider using a different lysis buffer or adding mild detergents to improve protein folding. | |
| Target protein elutes during the wash step | Binding affinity is too low | Decrease the stringency of the wash buffer (e.g., lower salt concentration). |
| Column is overloaded | Reduce the amount of lysate loaded onto the column. | |
| High background of non-specific proteins | Insufficient washing | Increase the volume of the wash buffer and/or include a low concentration of a mild detergent in the wash buffer. |
| Hydrophobic interactions with the resin | Add a non-ionic detergent (e.g., Tween-20) to the binding and wash buffers. | |
| Target protein does not elute | Elution conditions are too mild | Increase the concentration of free cAMP in the elution buffer. Consider a step-wise or gradient elution. |
| Strong non-specific interactions | Try eluting with a buffer at a different pH or with a higher salt concentration. In some cases, a mild denaturant may be necessary. |
Signaling Pathway Diagram
The following diagram illustrates the canonical cAMP signaling pathway, highlighting the role of PKA activation.
References
how to control for non-specific binding in 8-AHA-cAMP pull-down assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers control for non-specific binding in 8-AHA-cAMP pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind an this compound pull-down assay?
An this compound pull-down assay is an affinity purification technique used to isolate and identify proteins that bind to cyclic adenosine monophosphate (cAMP). In this assay, this compound, a non-hydrolyzable analog of cAMP, is immobilized on agarose beads. When a cell lysate is incubated with these beads, cAMP-binding proteins will specifically bind to the immobilized this compound. After a series of washes to remove non-specific binders, the captured proteins can be eluted and identified by methods such as Western blotting or mass spectrometry.
Q2: What are the major sources of non-specific binding in this assay?
Non-specific binding in an this compound pull-down assay can arise from several sources:
-
Binding to the agarose beads: The agarose matrix itself can have an affinity for certain proteins.
-
Binding to the aminohexylamino (AHA) linker: The spacer arm connecting the cAMP analog to the beads can non-specifically interact with proteins.
-
Hydrophobic and ionic interactions: Proteins can non-specifically associate with the affinity resin or other proteins through weak electrostatic or hydrophobic forces.
Q3: What are the essential negative controls for an this compound pull-down assay?
To ensure that the observed interactions are specific to cAMP, it is crucial to include the following negative controls:
-
Unmodified Agarose Beads: Incubating the cell lysate with agarose beads that do not have this compound attached will identify proteins that bind non-specifically to the matrix.
-
Competition with Free cAMP: Pre-incubating the cell lysate with an excess of free cAMP before adding the this compound agarose beads will competitively inhibit the binding of true cAMP-interacting proteins to the beads. Proteins that are still pulled down in the presence of free cAMP are likely non-specific binders.
-
Beads with a Non-functional Linker: If available, using beads with only the AHA linker attached (without cAMP) can help identify proteins that non-specifically interact with the spacer arm.
Troubleshooting Guide
Problem: High background of non-specific protein binding.
High background can obscure the identification of true cAMP-binding proteins. The following strategies can help reduce non-specific binding:
-
Pre-clearing the Lysate: Before the pull-down, incubate the cell lysate with unmodified agarose beads for 30-60 minutes at 4°C. This will remove many proteins that non-specifically bind to the agarose matrix.
-
Optimize Wash Buffer Composition: The stringency of the wash buffer is critical for removing non-specific binders while preserving specific interactions. Key components to optimize include:
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl or KCl) can disrupt weak, non-specific ionic interactions.
-
Detergents: Including a mild non-ionic detergent (e.g., NP-40 or Triton X-100) can reduce non-specific hydrophobic interactions.
-
-
Increase the Number and Duration of Washes: Performing additional wash steps or increasing the incubation time for each wash can further reduce background.
-
Blocking Agents: Adding blocking agents like Bovine Serum Albumin (BSA) to the lysis buffer can help to saturate non-specific binding sites on the beads and other surfaces.
Problem: Low or no yield of the target protein.
If you are unable to pull down your protein of interest, consider the following:
-
Protein Expression Levels: Confirm that your target protein is expressed at a detectable level in the cell lysate by running an input control on a Western blot.
-
Lysis Buffer Compatibility: Harsh lysis buffers containing strong detergents can denature proteins and disrupt protein-cAMP interactions. Use a mild lysis buffer for your pull-down experiment.
-
Integrity of this compound Beads: Ensure that the affinity resin has been stored properly and has not degraded.
Experimental Protocols
Protocol 1: Pre-clearing Lysate to Reduce Non-specific Binding
-
Prepare your cell lysate according to your standard protocol.
-
For every 1 mL of cell lysate, add 50 µL of a 50% slurry of unmodified agarose beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the beads.
-
Carefully collect the supernatant (the pre-cleared lysate) and proceed with your this compound pull-down assay.
Protocol 2: Competition Assay with Free cAMP
-
Prepare two tubes with equal amounts of your pre-cleared cell lysate.
-
To the "Competition" tube, add free cAMP to a final concentration of 1-10 mM. To the "Control" tube, add an equal volume of buffer.
-
Incubate both tubes on a rotator for 1 hour at 4°C.
-
Add 50 µL of a 50% slurry of this compound agarose beads to both tubes.
-
Proceed with the remainder of your pull-down protocol (incubation, washes, and elution).
-
Analyze the eluates from both tubes by Western blot. A significant reduction in the band intensity of your target protein in the "Competition" lane compared to the "Control" lane indicates a specific interaction.
Quantitative Data Summary
The optimal conditions for an this compound pull-down assay can vary depending on the specific proteins and cell type being studied. The following tables provide recommended starting concentrations for key reagents.
Table 1: Recommended Lysis and Wash Buffer Components
| Component | Lysis Buffer Concentration | Wash Buffer Concentration | Purpose |
| Tris-HCl (pH 7.4) | 20-50 mM | 20-50 mM | Buffering agent |
| NaCl | 100-150 mM | 150-500 mM | Reduces ionic interactions |
| EDTA | 1-5 mM | 1-5 mM | Chelates divalent cations |
| Non-ionic Detergent | 0.1-0.5% (v/v) | 0.1-0.5% (v/v) | Reduces hydrophobic interactions |
| Protease Inhibitors | 1X | 1X | Prevent protein degradation |
| Phosphatase Inhibitors | 1X | 1X | Preserve phosphorylation states |
Table 2: Recommended Reagent Concentrations for Competition Assay
| Reagent | Recommended Starting Concentration | Notes |
| This compound Agarose Beads | 50 µL of 50% slurry per 1 mL lysate | This may need to be optimized based on the abundance of the target protein. |
| Free cAMP (for competition) | 1-10 mM | The optimal concentration should be determined empirically. |
Visualizations
Caption: Experimental workflow for an this compound pull-down assay.
Caption: Logic diagram of negative controls for pull-down assays.
Caption: Simplified GPCR/cAMP signaling pathway.
identifying and resolving issues with 8-AHA-cAMP membrane permeability
Welcome to the technical support center for 8-AHA-cAMP (8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in experimental settings, with a focus on identifying and resolving issues related to its membrane permeability and cellular activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the selective activation of cAMP-dependent protein kinase (PKA).[1][2] It shows a preference for binding site B of the type I regulatory subunit (RI) of PKA.[1][2] This selective activation makes it a valuable tool for studying PKA-mediated signaling pathways.
Q2: How does the membrane permeability of this compound compare to other cAMP analogs?
Q3: Can this compound be used to synergistically activate PKA?
A3: Yes, this compound is often used in combination with other cAMP analogs to achieve synergistic and isozyme-selective activation of PKA. For instance, when used with an analog that selectively binds to site A of the PKA type I regulatory subunit (like 8-piperidino-cAMP), it can lead to a potent and selective activation of PKA type I.[1][2]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in water at low concentrations, and its solubility can be improved with diluted alkali.[2] For long-term storage, it is recommended to store the compound at –70°C.[2]
Q5: Are there known off-target effects of this compound?
A5: While this compound is a selective activator of PKA, like many cell-permeable analogs, the potential for off-target effects should be considered. These could include interactions with other cyclic nucleotide-binding proteins such as phosphodiesterases (PDEs) or the exchange protein directly activated by cAMP (Epac). It is advisable to include appropriate controls in your experiments to validate that the observed effects are indeed PKA-mediated.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on problems related to its efficacy and membrane permeability.
| Problem | Possible Cause | Recommended Solution |
| No or weak cellular response to this compound treatment. | Insufficient Membrane Permeability: The concentration of this compound reaching the intracellular space may be too low to elicit a response. | - Increase Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell type. - Increase Incubation Time: Extend the incubation period to allow for greater accumulation of the compound within the cells. - Optimize Cell Culture Conditions: Ensure cells are healthy and not overly confluent, as this can affect membrane integrity and permeability. |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | - Use Fresh Aliquots: Prepare fresh stock solutions and aliquot them to avoid multiple freeze-thaw cycles. - Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (-70°C).[2] | |
| High Phosphodiesterase (PDE) Activity: Endogenous PDEs can rapidly degrade intracellular cAMP analogs, reducing their effective concentration. | - Use a PDE Inhibitor: Co-incubate cells with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of this compound. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell density, passage number, or overall cell health can lead to variable responses. | - Standardize Cell Culture Protocols: Maintain consistent cell seeding densities and use cells within a defined passage number range. - Monitor Cell Health: Regularly assess cell viability and morphology. |
| Inconsistent Compound Preparation: Errors in weighing or dissolving the compound can lead to variations in the final concentration. | - Prepare Stock Solutions Carefully: Use a calibrated balance and ensure the compound is fully dissolved. - Use a Consistent Solvent: Prepare stock and working solutions in the same solvent for all experiments. | |
| Observed cellular effects are not consistent with PKA activation. | Off-Target Effects: The observed response may be due to the activation of other signaling pathways. | - Use PKA-Specific Inhibitors: Co-treat cells with a known PKA inhibitor (e.g., H89, KT5720) to confirm that the effect is PKA-dependent. - Use a Negative Control: Include a structurally similar but inactive analog as a negative control. - Measure PKA Activity Directly: Perform a kinase assay to directly measure PKA activation in response to this compound treatment. |
| Cell toxicity or death observed after treatment. | High Concentration of this compound: Excessive concentrations of the analog may be toxic to the cells. | - Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell type. - Reduce Incubation Time: Shorter incubation periods may be sufficient to elicit the desired response without causing toxicity. |
| Solvent Toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells. | - Minimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold (typically <0.5% for DMSO). |
Data Presentation
| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Key Findings |
| 8-Bromo-cAMP | Rat C6 glioma cells | ~8% | Modest membrane permeability leads to relatively low intracellular concentrations.[3] |
| 8-pCPT-cAMP | Not specified | Not specified | The order of antiproliferative activity correlated with membrane permeability: 8-CPT-cAMP > dbcAMP > 8-Br-cAMP.[3] |
| Dibutyryl-cAMP (dbcAMP) | Not specified | 3-5% | Only a small fraction of the extracellular concentration reaches the intracellular space.[3] |
Note: The intracellular concentration of this compound is expected to be influenced by its lipophilicity and the specific characteristics of the cell type being used. It is recommended to empirically determine its effective concentration for each experimental system.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced PKA Activation via Western Blotting for Phospho-CREB
This protocol describes a method to indirectly assess the intracellular activity of this compound by measuring the phosphorylation of a downstream target of PKA, the cAMP response element-binding protein (CREB).
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound stock solution
-
Serum-free cell culture medium
-
Phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a predetermined time (e.g., 15-30 minutes). Include a vehicle-only control.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS containing phosphatase inhibitors. Add lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total CREB antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-CREB to total CREB.
Protocol 2: Quantification of Intracellular this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for quantifying the intracellular concentration of this compound. Optimization of the chromatographic conditions may be required.
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound stock solution
-
Ice-cold PBS
-
Ice-cold perchloric acid (PCA) or other extraction solvent
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of an aqueous buffer and an organic solvent like methanol or acetonitrile)
-
This compound standard for calibration curve
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting and Extraction:
-
Quickly aspirate the medium and wash the cells twice with ice-cold PBS.
-
Immediately add ice-cold PCA (e.g., 0.5 M) to the cells to precipitate proteins and extract the nucleotide.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the samples to pellet the precipitated protein.
-
Neutralize the supernatant containing the this compound.
-
Filter the sample through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the HPLC method with a suitable gradient to separate this compound from other cellular components.
-
Detect the this compound peak using the UV detector at its maximum absorbance wavelength (around 273 nm).
-
-
Quantification:
-
Generate a standard curve by running known concentrations of this compound.
-
Calculate the concentration of this compound in the cell extracts based on the peak area from the standard curve.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
Visualizations
Caption: Canonical PKA activation pathway by this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Optimizing 8-AHA-cAMP Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in 8-AHA-cAMP binding studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate) is a derivative of cyclic AMP (cAMP). It contains a six-carbon spacer arm with a terminal amino group at position 8 of the adenine ring. This modification allows for its immobilization on solid supports, such as agarose beads, making it a valuable tool for affinity chromatography to purify and study cAMP-binding proteins like Protein Kinase A (PKA).[1][2][3] It is also used in binding assays to investigate the interactions between cAMP and its target proteins.
Q2: What is the general principle of an this compound binding study?
A2: The fundamental principle involves using this compound as a "bait" to capture "prey" proteins that bind to cAMP. In a typical pull-down assay, this compound is immobilized on a solid support (e.g., agarose beads). A cell lysate or a purified protein solution is then incubated with these beads. Proteins that bind to cAMP will interact with the immobilized this compound and be "pulled down" from the solution. After washing away non-specifically bound proteins, the captured proteins can be eluted and identified.
Q3: What are the critical parameters to consider when optimizing buffer conditions for this compound binding?
A3: The key parameters to optimize are pH, ionic strength (salt concentration), detergents, and the presence of stabilizing agents or competitors. The optimal conditions will depend on the specific protein being studied and its isoelectric point.[4][5]
Q4: What is a good starting point for a binding buffer composition?
A4: A common starting point for a binding buffer is a phosphate-based or Tris-based buffer at a neutral pH. For example, this compound-Agarose is often supplied in a 30 mM sodium phosphate buffer at pH 7.0.[1] A typical binding buffer might also contain a moderate salt concentration (e.g., 50-150 mM NaCl) to reduce non-specific electrostatic interactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding experiments.
| Problem | Possible Cause | Solution |
| Low or No Binding of Target Protein | Suboptimal Buffer Conditions: Incorrect pH or ionic strength can inhibit the binding interaction. | - Optimize pH: Test a range of pH values around the expected optimal pH for your protein of interest. - Adjust Salt Concentration: Vary the NaCl or KCl concentration (e.g., 50 mM, 150 mM, 300 mM) to find the optimal balance between specific binding and reducing non-specific interactions. |
| Inaccessible Binding Site: The cAMP binding site on the target protein may be sterically hindered. | - Include Reducing Agents: Add DTT or β-mercaptoethanol (1-5 mM) to the buffer to maintain a reducing environment and prevent disulfide bond formation that might alter protein conformation. - Use Mild Detergents: A low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20) can help to solubilize proteins and expose binding sites. | |
| Protein Degradation: The target protein may be degraded by proteases in the lysate. | - Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis and binding buffers. | |
| High Non-Specific Binding | Inappropriate Ionic Strength: Low salt concentrations can lead to electrostatic interactions between proteins and the agarose matrix. | - Increase Salt Concentration: Gradually increase the NaCl or KCl concentration in the binding and wash buffers (e.g., up to 500 mM) to disrupt weak, non-specific interactions. |
| Hydrophobic Interactions: Proteins may be non-specifically binding to the agarose beads or the linker arm of this compound. | - Add Non-ionic Detergents: Include a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer. - Include a Blocking Agent: Pre-incubate the beads with a blocking protein like Bovine Serum Albumin (BSA) to saturate non-specific binding sites. | |
| Difficulty Eluting the Target Protein | Elution Conditions are Too Mild: The interaction between the target protein and this compound is too strong for the elution buffer. | - Increase Competitor Concentration: If using competitive elution with free cAMP, increase its concentration. - Change Elution Strategy: Consider using a pH shift for elution (e.g., a low pH buffer) or a denaturing agent like SDS, but be mindful that this may affect downstream applications. |
| Column Clogging or Slow Flow Rate | Particulate Matter in Lysate: Cell debris or precipitated proteins in the sample can clog the column. | - Clarify Lysate: Centrifuge the lysate at a high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C before applying it to the column. - Filter Lysate: Pass the lysate through a 0.22 or 0.45 µm filter. |
| Viscous Lysate: High concentrations of nucleic acids can increase the viscosity of the lysate. | - Treat with Nuclease: Add DNase I and/or RNase A to the lysis buffer to degrade nucleic acids and reduce viscosity. |
Experimental Protocols
Protocol: Pull-Down Assay using this compound-Agarose
This protocol provides a general workflow for a pull-down experiment to identify cAMP-binding proteins from a cell lysate.
Materials:
-
This compound-Agarose beads
-
Cell lysate containing the protein(s) of interest
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail)
-
Wash Buffer (e.g., Binding Buffer with 0.1% Tween-20)
-
Elution Buffer (e.g., Binding Buffer with 10 mM free cAMP, or 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (if using low pH elution, e.g., 1 M Tris-HCl, pH 8.5)
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation:
-
Resuspend the this compound-Agarose beads.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Wash the beads three times with ice-cold Binding Buffer. Centrifuge at a low speed (e.g., 500 x g) for 1 minute between each wash and discard the supernatant.
-
-
Binding:
-
Add the clarified cell lysate to the washed beads.
-
Incubate on a rotator at 4°C for 2-4 hours or overnight.
-
-
Washing:
-
Centrifuge the tube to pellet the beads and save a sample of the supernatant (this is the "unbound" fraction).
-
Wash the beads three to five times with ice-cold Wash Buffer. Invert the tube several times during each wash. Centrifuge and discard the supernatant after each wash.
-
-
Elution:
-
Add Elution Buffer to the washed beads.
-
Incubate at room temperature for 10-15 minutes with gentle agitation.
-
Centrifuge to pellet the beads and carefully collect the supernatant (this is the "eluted" fraction).
-
If using a low pH elution buffer, immediately neutralize the eluate by adding Neutralization Buffer.
-
-
Analysis:
-
Analyze the unbound and eluted fractions by SDS-PAGE and Western blotting or mass spectrometry to identify the captured proteins.
-
Data Presentation
Table 1: Recommended Buffer Component Concentrations for this compound Binding Studies
| Component | Typical Concentration Range | Purpose | Notes |
| Buffering Agent | 20-100 mM | Maintain a stable pH | Tris-HCl, HEPES, or Phosphate buffers are common choices. The optimal pH depends on the target protein. |
| pH | 6.5 - 8.0 | Optimize protein stability and binding | The pH should be chosen to ensure the target protein is properly folded and charged for interaction. |
| Salt (NaCl or KCl) | 50 - 500 mM | Reduce non-specific electrostatic interactions | Start with 150 mM and adjust as needed. Higher concentrations can disrupt weaker specific interactions. |
| Detergent | 0.01% - 0.5% (v/v) | Reduce non-specific hydrophobic interactions and aid in protein solubilization | Non-ionic detergents like Tween-20 or Triton X-100 are preferred. |
| Reducing Agent | 1 - 5 mM | Prevent oxidation and maintain protein structure | DTT or β-mercaptoethanol are commonly used. |
| Protease Inhibitors | As per manufacturer's recommendation | Prevent protein degradation | A cocktail of inhibitors is recommended for broad-spectrum protection. |
| Competitor (for elution) | 5 - 20 mM | Displace the bound protein from the ligand | Free cAMP is the most specific competitor for elution. |
Visualizations
References
Validation & Comparative
A Comparative Guide to 8-AHA-cAMP and 8-Br-cAMP for Protein Kinase A Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of Protein Kinase A (PKA), a crucial serine/threonine kinase, is a focal point in numerous signaling pathways. Its modulation by cyclic AMP (cAMP) analogs is a key technique in dissecting these pathways and in the development of novel therapeutics. This guide provides an objective comparison of two commonly used cAMP analogs, 8-(6-Aminohexylamino)-cAMP (8-AHA-cAMP) and 8-Bromo-cAMP (8-Br-cAMP), for their efficacy in activating PKA.
Quantitative Comparison of Efficacy
A direct, side-by-side quantitative comparison of the activation constants (Ka) or half-maximal effective concentrations (EC50) for this compound and 8-Br-cAMP for PKA activation is not extensively documented in a single study. However, by compiling data from various sources, we can establish a comparative overview of their potency.
| Parameter | This compound | 8-Br-cAMP | Notes |
| Activation Constant (Ka) for PKA | Data not readily available | 0.05 µM | A lower Ka value indicates a higher binding affinity and more potent activation. |
| Relative PKA Activation (compared to cAMP) | Site-selective activation: - PKA I, Site A: 0.11 - PKA I, Site B: 1.6 - PKA II, Site A: 0.11 - PKA II, Site B: 1.6 | Generally considered a potent PKA activator. | This compound shows a preference for binding site B on both PKA type I and type II regulatory subunits. |
| Cell Permeability | Increased membrane permeability compared to 8-ABA-cAMP.[1] | Generally considered cell-permeable.[2][3] | Modifications at the 8-position of the adenine ring generally increase lipophilicity and membrane permeability. |
| Resistance to Phosphodiesterases (PDEs) | High metabolic stability towards cyclic nucleotide-responsive phosphodiesterases.[4] | More resistant to hydrolysis by phosphodiesterases than cAMP.[5] | This resistance leads to a more sustained activation of PKA in cellular contexts. |
Key Differences and Applications
This compound is distinguished by its site selectivity, showing a preference for site B of the PKA regulatory subunit type I (RI).[1] This property makes it a valuable tool for studies aiming to synergistically activate PKA type I when used in combination with an analog that is selective for site A.[1][4] The presence of a hexylamino linker at the 8-position also makes this compound suitable for immobilization on agarose beads for affinity chromatography to purify PKA regulatory subunits and other cAMP-binding proteins.
8-Br-cAMP is a widely used, potent, and cell-permeable PKA activator.[2][3] Its bromine substitution at the 8-position enhances its resistance to degradation by phosphodiesterases, leading to prolonged PKA activation.[5] It is often employed in a broad range of cellular studies to investigate the downstream effects of PKA activation, including its role in cell proliferation, differentiation, and apoptosis.
PKA Activation Signaling Pathway
The canonical activation of PKA by cAMP analogs involves the binding of these molecules to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the active catalytic subunits, which can then phosphorylate their downstream targets.
Experimental Protocols
To empirically compare the efficacy of this compound and 8-Br-cAMP in activating PKA, a standard in vitro kinase activity assay can be employed.
In Vitro PKA Kinase Activity Assay (Radioactive)
This protocol measures the transfer of radiolabeled phosphate from [γ-³²P]ATP to a specific PKA substrate peptide.
Materials:
-
Purified recombinant PKA holoenzyme
-
This compound and 8-Br-cAMP stock solutions
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture: In a microcentrifuge tube, combine the kinase assay buffer, PKA substrate peptide, and varying concentrations of either this compound or 8-Br-cAMP.
-
Add PKA holoenzyme: Add the purified PKA holoenzyme to the reaction mixture and incubate for a short period (e.g., 5 minutes) at room temperature to allow for analog binding and enzyme activation.
-
Initiate the kinase reaction: Start the reaction by adding a solution containing both non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubate: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction: Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Plot the quantified PKA activity (e.g., in counts per minute or pmol of phosphate incorporated) against the logarithm of the analog concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each analog.
Conclusion
Both this compound and 8-Br-cAMP are effective activators of PKA, each with distinct characteristics that make them suitable for different research applications. 8-Br-cAMP serves as a potent, general-purpose PKA activator for a wide range of cellular studies. In contrast, this compound offers the unique advantage of site selectivity, which is particularly useful for isoform-specific PKA activation studies and for affinity-based protein purification. The choice between these two analogs will ultimately depend on the specific experimental goals of the researcher. For a definitive quantitative comparison, it is recommended to perform a side-by-side analysis using a standardized in vitro kinase assay as described.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Calculating pKa values in the cAMP-dependent protein kinase: the effect of conformational change and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biolog.de [biolog.de]
- 5. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]
Validating PKA Activation: A Comparative Guide to 8-AHA-cAMP and Alternative Activators Using Phosphospecific Antibodies
For researchers, scientists, and drug development professionals, the accurate assessment of Protein Kinase A (PKA) activation is critical for dissecting cellular signaling pathways and evaluating the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of 8-AHA-cAMP, a site-selective cAMP analog, with other common PKA activators. The validation of PKA activation is demonstrated through the use of phosphospecific antibodies, a widely accepted and robust method for detecting the phosphorylation of PKA substrates.
This guide will delve into the experimental data, present detailed protocols, and visualize the underlying mechanisms and workflows to offer a clear and objective comparison for your research needs.
Mechanism of PKA Activation
Protein Kinase A is a key enzyme in cellular signaling, typically existing as an inactive tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cyclic AMP (cAMP) to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate target proteins on specific serine and threonine residues, eliciting a cellular response.
8-(6-Aminohexylamino)-cAMP (this compound) is a synthetic analog of cAMP that activates PKA. It exhibits a preference for the RI subunit of PKA, making it a valuable tool for studying isoenzyme-specific functions[1]. Its primary amino group also allows for its immobilization, which is useful in affinity chromatography applications[2].
dot
Caption: PKA signaling pathway activated by endogenous cAMP or exogenous analogs like this compound.
Comparative Analysis of PKA Activators
The choice of PKA activator depends on the specific experimental goals. While this compound offers site selectivity, other compounds provide alternative mechanisms of action and potency.
| Activator | Mechanism of Action | Typical Working Concentration | Advantages | Disadvantages |
| This compound | Direct PKA activator, cAMP analog with preference for RI subunits[1]. | 10-100 µM (cell-based assays) | Site-selective for PKA type I; amenable to immobilization for affinity studies[2]. | Lower membrane permeability compared to some other analogs; may require higher concentrations. |
| Forskolin (+IBMX) | Forskolin activates adenylyl cyclase to produce endogenous cAMP. IBMX is a phosphodiesterase (PDE) inhibitor that prevents cAMP degradation[3]. | Forskolin: 10-50 µM; IBMX: 100-500 µM | Activates the entire native cAMP signaling cascade. | Not a direct PKA activator; effects can be broad and not specific to PKA; can have off-target effects. |
| 8-Bromo-cAMP (8-Br-cAMP) | Cell-permeable cAMP analog that directly activates PKA[3]. | 100-1000 µM | Well-characterized PKA activator. | Not site-selective; may require high concentrations for maximal effect[4]. |
| Sp-cAMPS Analogs | Phosphorothioate derivatives of cAMP that are resistant to hydrolysis by PDEs, leading to sustained PKA activation. | Varies by analog (nM to µM range) | High potency and metabolic stability. | Can have off-target effects on other cyclic nucleotide-binding proteins. |
Experimental Validation using Phosphospecific Antibodies
Western blotting with antibodies that specifically recognize the phosphorylated consensus motif of PKA substrates is a powerful method to directly assess PKA activity in cells or in vitro. The most common motif recognized by these antibodies is Arg-Arg-X-Ser/Thr (phosphorylated).
dot
Caption: Workflow for validating PKA activation by Western blot using phosphospecific antibodies.
Experimental Protocol: Validation of PKA Activation by this compound in Cultured Cells
This protocol outlines the steps for treating cultured cells with this compound and assessing PKA activation by Western blot.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
This compound (stock solution in water or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-PKA substrate (RRXS/T) antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Prepare working solutions of this compound in serum-free medium. A dose-response experiment is recommended (e.g., 0, 10, 50, 100, 200 µM).
-
As a positive control, treat a separate set of cells with Forskolin (20 µM) and IBMX (100 µM).
-
Incubate cells with the respective treatments for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature[5].
-
Incubate the membrane with the primary anti-phospho-PKA substrate antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation[5].
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software to quantify the level of PKA substrate phosphorylation. Normalize the results to a loading control (e.g., β-actin or GAPDH).
-
Expected Results and Data Interpretation
Upon successful execution of the experiment, an increase in the intensity of multiple bands should be observed in the lanes corresponding to cells treated with PKA activators compared to the untreated control. This indicates an increase in the phosphorylation of various PKA substrates. A dose-dependent increase in band intensity with increasing concentrations of this compound would validate its efficacy as a PKA activator in the cellular context.
Quantitative Data Summary (Hypothetical):
| Treatment | Concentration | Fold Increase in PKA Substrate Phosphorylation (Normalized Densitometry) |
| Untreated Control | - | 1.0 |
| This compound | 10 µM | 1.8 |
| This compound | 50 µM | 3.5 |
| This compound | 100 µM | 5.2 |
| Forskolin + IBMX | 20 µM + 100 µM | 6.0 |
This table represents hypothetical data for illustrative purposes. Actual results may vary depending on the cell type and experimental conditions.
Conclusion
The validation of PKA activation is a fundamental step in many areas of biomedical research. The use of phosphospecific antibodies provides a direct and reliable method for this purpose. This compound serves as a valuable tool for the specific activation of PKA, particularly for studies focusing on PKA type I isoenzymes. By comparing its effects with those of other activators like forskolin/IBMX, researchers can gain a more comprehensive understanding of the cAMP-PKA signaling pathway and its role in cellular function. The detailed protocols and comparative data presented in this guide are intended to facilitate the design and execution of robust and reproducible experiments for the investigation of PKA-mediated signaling.
References
- 1. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]
- 2. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Guide for In Vitro Assays: 8-AHA-cAMP versus Dibutyryl-cAMP
For researchers, scientists, and drug development professionals navigating the complexities of cyclic AMP (cAMP) signaling pathways, the selection of appropriate chemical tools is paramount for generating robust and reproducible data. This guide provides a detailed, objective comparison of two commonly used cell-permeable cAMP analogs: 8-(6-Aminohexylamino)-cAMP (8-AHA-cAMP) and N6,2'-O-Dibutyryl-cAMP (dibutyryl-cAMP). We will delve into their mechanisms of action, performance in various in vitro assays, and potential off-target effects, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Dibutyryl-cAMP (dbcAMP) |
| Mechanism of Action | Direct activator of Protein Kinase A (PKA).[1][2] | Prodrug; requires intracellular hydrolysis to active cAMP.[3] |
| PKA Selectivity | Selective for PKA, with a preference for site B of the type I regulatory subunit (RI).[1][2] | Activates PKA non-selectively upon conversion to cAMP.[4] |
| Metabolic Byproducts | None reported to have significant off-target effects. | Releases butyrate, a known histone deacetylase (HDAC) inhibitor.[5] |
| Resistance to PDEs | High; metabolically stable towards phosphodiesterases.[2] | Low; the resulting cAMP is susceptible to degradation by phosphodiesterases.[5] |
| Cell Permeability | Increased membrane permeability compared to some other analogs like 8-ABA-cAMP.[1] | Excellent, due to the lipophilic butyryl groups.[3] |
| Potential Off-Target Effects | Minimal off-target effects reported. | Butyrate can induce significant changes in gene expression and cell state via HDAC inhibition.[5] High doses can lead to butyrate-related toxicity.[6] |
Mechanism of Action: A Tale of Two Analogs
The fundamental difference between this compound and dibutyryl-cAMP lies in how they activate the primary downstream effector of cAMP, Protein Kinase A (PKA).
This compound: The Direct and Selective Activator
This compound is a direct agonist of PKA. Its modification at the 8th position of the adenine ring enhances its metabolic stability and allows for selective interactions with the regulatory subunits of PKA.[2] Specifically, it shows a preference for binding site B of the type I regulatory subunit (RI), making it a valuable tool for studies aiming to dissect the roles of different PKA isoforms.[1][2] Its direct action and resistance to phosphodiesterases (PDEs) ensure a more stable and sustained activation of PKA.[2]
Dibutyryl-cAMP: The Prodrug Approach
Dibutyryl-cAMP is a lipophilic prodrug designed for enhanced membrane permeability. The two butyryl groups mask the hydrophilic portions of the cAMP molecule, facilitating its passive diffusion across the cell membrane.[3] Once inside the cell, intracellular esterases cleave these butyryl groups, releasing N6-monobutyryl-cAMP and subsequently native cAMP, which then activates PKA.[3] This indirect mechanism means the cellular response is dependent on the rate of hydrolysis, which can vary between cell types. A significant consequence of this hydrolysis is the release of free butyrate, a short-chain fatty acid with known biological activities, most notably the inhibition of histone deacetylases (HDACs).[5] This can lead to considerable off-target effects on gene expression and cellular processes.[5][7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biolog.de [biolog.de]
- 3. What is Dibutyryl Cyclic AMP? - Creative Proteomics [creative-proteomics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of butyrate and dibutyryl cAMP on mRNA levels of muscarinic acetylcholine receptor subtypes expressed in neurohybrid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 8-AHA-cAMP Effects with Genetic Knockdown of PKA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects induced by the Protein Kinase A (PKA) activator, 8-aminohexylamino-cAMP (8-AHA-cAMP), and the genetic knockdown of PKA. By presenting experimental data from pharmacological activation and genetic inhibition side-by-side, this document aims to offer a robust framework for validating PKA-mediated signaling pathways and cellular responses.
Introduction to the Cross-Validation Approach
Cyclic AMP (cAMP) is a crucial second messenger that primarily exerts its effects through the activation of PKA. The cell-permeable cAMP analog, this compound, is a valuable pharmacological tool used to selectively activate PKA and investigate its downstream signaling cascades. However, to rigorously confirm that an observed cellular phenotype is a direct consequence of PKA activity, it is essential to cross-validate these findings with genetic methods that specifically ablate PKA expression.
The core principle of this cross-validation strategy is to demonstrate that a biological response elicited by the PKA activator (this compound) is either mimicked by conditions of constitutively active PKA or, more commonly, is reversed or abolished by the genetic knockdown of PKA. This dual approach provides strong evidence for a causal relationship between PKA and the phenotype of interest, minimizing concerns about potential off-target effects of the chemical activator.
Signaling Pathway and Experimental Logic
The canonical cAMP/PKA signaling pathway is initiated by the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels lead to the binding of cAMP to the regulatory subunits of the PKA holoenzyme, causing a conformational change and the release of the active catalytic subunits. These catalytic subunits then phosphorylate a wide array of downstream substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and cellular processes such as proliferation and apoptosis.
Genetic knockdown of PKA, typically achieved through techniques like RNA interference (e.g., shRNA or siRNA), reduces the cellular pool of PKA catalytic or regulatory subunits. This allows for the assessment of cellular functions in the absence or significant reduction of PKA activity, providing a powerful tool to validate the on-target effects of pharmacological PKA activators like this compound.
Comparative Analysis of Cellular Effects
The following tables summarize quantitative data from studies investigating the effects of cAMP analogs and PKA knockdown on key cellular processes. While direct comparisons using this compound are limited, data from structurally and functionally similar cell-permeable cAMP analogs such as 8-Bromo-cAMP (8-Br-cAMP) and 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP) are included as proxies.
Cell Proliferation
| Treatment | Cell Line | Assay | Metric | Result | Reference |
| 8-Br-cAMP (continuous) | MC3T3-E1 (osteoblast-like) | Cell Count | % Inhibition vs. Control (Day 7) | ~40% | [1] |
| PKA I-selective cAMP analogs | ARO (thyroid cancer) | MTT | IC50 | 55.3 µM | [2] |
| PKA I-selective cAMP analogs | NPA (thyroid cancer) | MTT | IC50 | 84.8 µM | [2] |
| 8-Cl-cAMP | HeLa (cervical cancer) | MTT | IC50 | 4-4.8 µM | [3] |
| 8-Cl-cAMP | K562 (leukemia) | MTT | IC50 | 7.5-16.5 µM | [3] |
| PKA RIIβ Knockout | Pancreatic β-cells | BrdU Incorporation | % Increase in Proliferation | ~100% | [4] |
| PKA RIα Knockdown | LNCaP (prostate cancer) | Clonogenic Survival | % Decrease in Survival (with RT) | Significant decrease | [5] |
Apoptosis
| Treatment | Cell Line | Assay | Metric | Result | Reference |
| 8-CPT-cAMP (100 µM, 24h) | S49 Lymphoma (Wild-Type) | Caspase-3 Activity | Fold Change vs. Control | ~3.5-fold increase | |
| 8-CPT-cAMP (100 µM, 24h) | S49 Lymphoma (PKA-deficient) | Caspase-3 Activity | Fold Change vs. Control | No significant change | |
| 8-Cl-cAMP (100 µM, 72h) | ARO (thyroid cancer) | Caspase 3/7 Activity | Fold Change vs. Control | ~2.5-fold increase | [2] |
| PKA RIα Knockdown | LNCaP (prostate cancer) | Caspase 3/7 Activity | % Increase in Apoptosis (with RT) | Significant increase | [5] |
CREB Phosphorylation (Ser133)
| Treatment | Cell Line | Assay | Metric | Result | Reference |
| Forskolin (PKA activator) | CD4+ T cells | Western Blot | Relative p-CREB/CREB | Significant increase | [6] |
| PKA Knockout | CD4+ T cells | Western Blot | Relative p-CREB/CREB | No significant increase with Forskolin | [6] |
| 8-Br-cAMP (increasing conc.) | NIH 3T3 (fibroblasts) | Western Blot | p-CREB Levels | Dose-dependent increase | [7] |
| PKIγ Knockdown (PKA inhibitor) | ROS 17/2.8 (osteosarcoma) | Western Blot | p-CREB Levels (PTH stimulated) | Prolonged phosphorylation | [8] |
| PKA catalytic subunit knockdown | Mouse Hippocampus | Western Blot | p-CREB/CREB ratio | Decreased | [9] |
Experimental Protocols
Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and recover for 24 hours.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile water or a suitable buffer. Further dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired period, which may range from minutes for signaling pathway studies (e.g., CREB phosphorylation) to several days for proliferation or apoptosis assays.
-
Downstream Analysis: Following incubation, proceed with the specific cellular assay (e.g., MTT assay, caspase activity assay, Western blotting).
Genetic Knockdown of PKA using shRNA
-
shRNA Vector Preparation: Obtain or construct a lentiviral or retroviral vector expressing a short hairpin RNA (shRNA) sequence targeting the desired PKA catalytic or regulatory subunit. A non-targeting scrambled shRNA should be used as a control.
-
Viral Particle Production: Transfect the shRNA-containing plasmid along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T) to produce viral particles.
-
Transduction: Harvest the viral supernatant and use it to infect the target cells. The addition of polybrene can enhance transduction efficiency.
-
Selection: After 48-72 hours, select for successfully transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium, as the shRNA vector typically contains a resistance gene.
-
Knockdown Verification: Expand the antibiotic-resistant cells and verify the knockdown efficiency of the target PKA subunit by Western blotting or qRT-PCR.
-
Cross-Validation Experiment: Once knockdown is confirmed, treat the PKA-knockdown cells and control cells with this compound or a vehicle control and perform the desired cellular assays.
Cell Proliferation (MTT) Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound or perform PKA knockdown as described above.
-
MTT Addition: At the end of the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
CREB Phosphorylation (Western Blot) Assay
-
Cell Lysis: After treatment with this compound or in PKA knockdown cells, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with primary antibodies specific for phosphorylated CREB (Ser133) and total CREB.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities for phosphorylated and total CREB. The level of CREB phosphorylation is typically expressed as the ratio of phosphorylated CREB to total CREB.
Conclusion
The cross-validation of phenotypes observed with the PKA activator this compound and genetic knockdown of PKA provides a rigorous and reliable approach to delineating the roles of the cAMP/PKA signaling pathway in various cellular processes. The data presented in this guide, while synthesized from multiple studies, consistently demonstrates that activation of PKA with cAMP analogs and inhibition of PKA through genetic knockdown produce opposing effects on cell proliferation, apoptosis, and CREB phosphorylation. This underscores the utility of this combined pharmacological and genetic approach for validating PKA-dependent mechanisms in both basic research and drug development. Researchers are encouraged to perform such cross-validation studies within their specific experimental systems to generate the most robust and conclusive data.
References
- 1. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PKA Knockdown Enhances Cell Killing In Response To Radiation And Androgen Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PKA-mediated phosphorylation of CREB and NMDA receptor 2B in the hippocampus of offspring rats is involved in transmission of mental disorders across a generation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-AHA-cAMP and 8-CPT-cAMP in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key cAMP Analogs
In the intricate world of cell signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a multitude of physiological processes. To dissect the complex signaling cascades mediated by cAMP, researchers rely on synthetic analogs that can selectively activate specific downstream effectors. Among these tools, 8-Aminohexylamino-cAMP (8-AHA-cAMP) and 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP) are widely utilized. This guide provides a comprehensive comparative analysis of these two pivotal cAMP analogs, presenting their performance based on available experimental data, detailing relevant experimental protocols, and visualizing the key signaling pathways they modulate.
At a Glance: Key Quantitative Data
The following tables summarize the available quantitative data for this compound and 8-CPT-cAMP. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the presented values are compiled from various sources and should be interpreted with this in mind.
Table 1: Comparative Activation of Protein Kinase A (PKA)
| Parameter | This compound | 8-CPT-cAMP | Notes |
| PKA Isoform Selectivity | Preferentially activates PKA type I.[1][2] | Activates both PKA type I and type II. | This compound's selectivity for PKA-I can be leveraged for specific pathway interrogation. |
| PKA Binding Site Preference | Site B of the PKA type I regulatory subunit (RI).[1][3][4] | Site B of the PKA type II regulatory subunit (RII).[5] | This differential binding site preference can lead to distinct downstream signaling events. |
| EC50 (PKA RIα Activation) | 116 nM | Data not available | EC50 values represent the concentration required for 50% of maximal activation. |
| EC50 (PKA RIIβ Activation) | 197 nM | Data not available |
Table 2: Comparative Inhibition of Phosphodiesterases (PDEs)
| Parameter | This compound | 8-CPT-cAMP | Notes |
| PDE Inhibition Profile | Reported to have high metabolic stability towards PDEs.[6] | Potent inhibitor of several PDE isoforms.[4] | 8-CPT-cAMP's inhibition of PDEs can lead to an accumulation of endogenous cAMP, potentially amplifying its effects. |
| IC50 (PDE VA) | Data not available | 0.9 µM[4] | |
| IC50 (PDE III) | Data not available | 24 µM[4] | |
| IC50 (PDE IV) | Data not available | 25 µM[4] |
Delving into the Signaling Pathways
Both this compound and 8-CPT-cAMP primarily exert their effects through the activation of Protein Kinase A (PKA), a key enzyme in the cAMP signaling cascade. However, their differential selectivity for PKA isoforms and binding sites, as well as their distinct effects on other signaling molecules like Exchange Protein directly Activated by cAMP (Epac), can lead to divergent cellular responses.
The Canonical PKA Activation Pathway
The activation of PKA is a central event in cAMP signaling. In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP analogs to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream target proteins, including transcription factors like cAMP response element-binding protein (CREB), thereby regulating gene expression and other cellular processes.[7][8]
The Epac-Rap1 Signaling Pathway
Beyond PKA, cAMP analogs can also activate Epac, a guanine nucleotide exchange factor for the small GTPase Rap1.[9][10] Activated Rap1 can then influence a variety of cellular functions, including cell adhesion, secretion, and proliferation. While 8-CPT-cAMP is known to activate Epac, its 2'-O-methyl derivative is a more selective Epac activator.[11][12] The role of this compound in Epac activation is less well-characterized.
Experimental Protocols: A Guide for in Vitro and in Cellulo Studies
To aid researchers in their experimental design, this section provides detailed methodologies for key experiments used to characterize and compare cAMP analogs like this compound and 8-CPT-cAMP.
In Vitro PKA Kinase Activity Assay
This assay measures the ability of cAMP analogs to directly activate purified PKA in a cell-free system.
Materials:
-
Purified PKA catalytic and regulatory subunits
-
This compound and 8-CPT-cAMP
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and 8-CPT-cAMP in kinase buffer. Reconstitute PKA holoenzyme in kinase buffer.
-
Kinase Reaction:
-
Add the PKA holoenzyme to each well of a 96-well plate.
-
Add the different concentrations of the cAMP analogs to the respective wells. Include a negative control (no analog) and a positive control (e.g., a known PKA activator).
-
Add the PKA substrate peptide to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
ELISA Detection:
-
Coat a separate 96-well plate with the PKA substrate peptide.
-
Transfer the reaction mixtures from the kinase reaction plate to the coated plate.
-
Incubate to allow the phosphorylated substrate to bind.
-
Wash the plate and add the primary antibody against the phosphorylated substrate.
-
Incubate, then wash and add the HRP-conjugated secondary antibody.
-
Incubate, then wash and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Plot the absorbance as a function of the analog concentration to determine the EC50 for PKA activation.
Western Blot for CREB Phosphorylation
This method assesses the ability of cAMP analogs to induce the phosphorylation of CREB in cultured cells, a key downstream event of PKA activation.
Materials:
-
Cultured cells
-
This compound and 8-CPT-cAMP
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or 8-CPT-cAMP for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the anti-phospho-CREB primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total CREB antibody for normalization.
-
-
Data Analysis: Quantify the band intensities to determine the relative increase in CREB phosphorylation.
Rap1 Activation Assay
This pull-down assay measures the level of active, GTP-bound Rap1 in cells treated with cAMP analogs.
Materials:
-
Cultured cells
-
This compound and 8-CPT-cAMP
-
Cell lysis buffer
-
RalGDS-RBD (Rap1-binding domain) agarose beads
-
Primary antibody: anti-Rap1
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the cAMP analogs and lyse them as described for the Western blot protocol.
-
Pull-down of Active Rap1:
-
Incubate the cell lysates with RalGDS-RBD agarose beads to specifically pull down GTP-bound (active) Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
-
Data Analysis: Compare the band intensities of the pulled-down Rap1 between different treatment conditions.
Conclusion
This compound and 8-CPT-cAMP are invaluable tools for dissecting the complexities of cAMP signaling. While both are effective PKA activators, their distinct profiles regarding PKA isoform and binding site selectivity, as well as their differential effects on phosphodiesterases, offer researchers the ability to probe specific arms of the cAMP pathway. This compound, with its preference for PKA type I, provides a means to investigate the specific roles of this isoform. In contrast, the broader activity of 8-CPT-cAMP, coupled with its ability to inhibit PDEs, makes it a potent, albeit less selective, activator of cAMP-dependent signaling. The choice between these two analogs will ultimately depend on the specific research question and the cellular context being investigated. A thorough understanding of their individual characteristics, as outlined in this guide, is crucial for the design of rigorous and informative experiments in the field of cell signaling and drug discovery.
References
- 1. PKA CREB Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. content.abcam.com [content.abcam.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. Reactome | PKA-mediated phosphorylation of CREB [reactome.org]
- 6. benchchem.com [benchchem.com]
- 7. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | PKA phosphorylates CREB1 [reactome.org]
- 9. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissecting cAMP Signaling: A Guide to Validating the PKA-Specificity of 8-AHA-cAMP
For researchers navigating the complexities of cyclic AMP (cAMP) signaling, the ability to selectively activate its primary effectors, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), is paramount. This guide provides a comprehensive comparison of 8-AHA-cAMP and other key cAMP analogs, offering experimental frameworks to validate their specificity and ensure the integrity of your research findings.
The second messenger cAMP orchestrates a vast array of physiological processes by activating two distinct families of intracellular receptors: PKA and Epac.[1][2][3] While both are activated by cAMP, they initiate divergent signaling cascades, making it crucial to employ tools that can selectively engage one over the other. 8-aminohexylamino-cAMP (this compound) is a widely utilized cAMP analog, primarily recognized as a PKA activator.[4][5] This guide delves into the specifics of this compound and contrasts it with other well-characterized selective analogs to provide a clear path for validating its specificity in your experimental systems.
Quantitative Comparison of cAMP Analog Specificity
Precise understanding of the binding affinities and activation constants of different cAMP analogs for PKA and Epac is fundamental to experimental design. The following tables summarize the available quantitative data for this compound and other selective cAMP analogs.
Table 1: Activation Constants (Ka) of this compound for PKA Isoforms
| Analog | PKA I (Ka, relative to cAMP) | PKA II (Ka, relative to cAMP) |
| This compound | Site A: 0.11, Site B: 1.6 | Site A: 0.021, Site B: 0.29 |
Data from BIOLOG Life Science Institute, relative to cAMP (Ka = 1.0 for all sites).[6]
Table 2: Comparison of PKA- and Epac-Selective cAMP Analogs
| Analog | Target Selectivity | Key Features |
| N6-Benzoyladenosine-3',5'-cAMP (6-Bnz-cAMP) | PKA | Potent PKA activator with no significant Epac activation.[3][7][8] |
| 8-(4-Chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP) | Epac | Highly selective Epac activator; the 2'-O-methyl group sterically hinders binding to PKA.[1][9] |
| Sp-8-pCPT-cAMPS | PKA | Potent and selective activator of PKA I and PKA II.[10] |
Visualizing the cAMP Signaling Pathway
The diagram below illustrates the central roles of PKA and Epac in cAMP signaling, highlighting their distinct downstream effectors.
Caption: The cAMP signaling cascade, bifurcating at PKA and Epac.
Experimental Protocols for Validating Specificity
To empirically validate the specificity of this compound for PKA over Epac in your system, a combination of the following assays is recommended.
PKA Activity Assay (Kinase Activity)
This assay directly measures the catalytic activity of PKA.
Protocol:
-
Cell Lysis: Lyse cells treated with this compound, a positive control (e.g., Forskolin + IBMX), and a vehicle control in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Kinase Reaction: In a microplate, combine cell lysate with a PKA-specific substrate peptide (e.g., Kemptide), ATP, and a kinase buffer. For a more robust assay, use [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes.
-
Detection:
-
Radiolabeling: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash extensively to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Antibody-based: Use a phospho-PKA substrate antibody to detect the phosphorylated substrate via Western blotting or ELISA.
-
Epac Activation Assay (Rap1 Pull-down)
This assay measures the activation of Epac by quantifying the amount of its direct downstream target, Rap1, in its active GTP-bound state.
Protocol:
-
Cell Lysis: Lyse cells treated with this compound, a positive control for Epac activation (e.g., 8-pCPT-2'-O-Me-cAMP), and a vehicle control in a lysis buffer compatible with GTPase assays.
-
Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein containing the RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain), which specifically binds to active, GTP-bound Rap1. The fusion protein is typically bound to glutathione-agarose beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins and analyze the amount of pulled-down Rap1-GTP by Western blotting using a Rap1-specific antibody.
FRET-based Biosensor Assays
Live-cell imaging using Förster Resonance Energy Transfer (FRET) biosensors provides real-time monitoring of PKA and Epac activation.
-
PKA Biosensor (e.g., AKAR3): This biosensor is a substrate for PKA, and its phosphorylation upon PKA activation leads to a conformational change that can be detected as a change in the FRET signal.[11]
-
Epac Biosensor: These biosensors consist of Epac sandwiched between two fluorescent proteins. Binding of cAMP to the Epac moiety induces a conformational change that alters the F-RET efficiency.
Protocol:
-
Transfection: Transfect the cells of interest with the desired FRET biosensor plasmid.
-
Cell Culture: Plate the transfected cells in a suitable imaging dish.
-
Imaging: Acquire baseline FRET images before stimulation.
-
Stimulation: Add this compound, a positive control, and a vehicle control to the cells and record the FRET signal over time.
-
Analysis: Quantify the change in the FRET ratio to determine the level of PKA or Epac activation.
Experimental Workflow for Specificity Validation
The following diagram outlines a logical workflow for validating the specificity of a cAMP analog.
Caption: A decision-making workflow for validating cAMP analog specificity.
By employing the quantitative data, experimental protocols, and logical workflows presented in this guide, researchers can confidently validate the specificity of this compound and other cAMP analogs, leading to more accurate and reliable insights into the distinct roles of PKA and Epac in cellular signaling.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biolog.de [biolog.de]
- 6. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]
- 7. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to cAMP Analogs: Comparative Binding Affinities for Protein Kinase A (PKA)
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between cyclic AMP (cAMP) analogs and their primary effector, Protein Kinase A (PKA), is crucial for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a quantitative comparison of the binding affinities of various commercially available cAMP analogs to PKA, supported by experimental data and detailed methodologies for key assays.
Cyclic AMP is a ubiquitous second messenger that regulates a vast array of cellular processes primarily through the activation of PKA. Synthetic cAMP analogs, modified to have altered properties such as increased resistance to phosphodiesterases (PDEs) or selective activation of PKA isoforms, are invaluable tools in research and drug discovery. The potency and efficacy of these analogs are determined by their binding affinity to the regulatory subunits of PKA, which can be quantified by parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal effective concentration (EC50).[1][2][3]
Quantitative Comparison of Binding Affinities
The following table summarizes the reported binding affinities of several common cAMP analogs for PKA. It is important to note that these values are compiled from various studies and experimental conditions, which can influence the absolute measurements. Therefore, this table should be used as a comparative guide.
| cAMP Analog | PKA Isoform(s) | Binding Parameter | Reported Value (µM) | Reference(s) |
| Sp-cAMPS | PKA I & II | Ki (PDE3A inhibition) | 47.6 | [4] |
| PKA I & II | EC50 (PDE10 GAF domain binding) | 40 | [4] | |
| Rp-cAMPS | PKA I | Ki | - | [5] |
| PKA II | Ki | - | [5] | |
| 8-Bromo-cAMP | Not specified | EC50 (inhibition of LTD4-induced contraction) | - | [6] |
| Dibutyryl-cAMP (db-cAMP) | Not specified | - | - | [7][8] |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | Not specified | - | - | [4] |
| 8-CPT-cAMP | Not specified | - | - | [9] |
Deciphering PKA Signaling and Experimental Approaches
The activation of PKA by cAMP is a critical step in many signaling cascades. The following diagram illustrates the canonical cAMP/PKA signaling pathway.
To quantitatively assess the binding of cAMP analogs to PKA, researchers employ a variety of biophysical and biochemical assays. The following diagram outlines a general experimental workflow for determining the binding affinity of a cAMP analog.
Experimental Protocols
Detailed methodologies are critical for obtaining reliable and reproducible data. Below are overviews of common experimental protocols used to quantify the binding of cAMP analogs to PKA.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.[10][11][12][13][14][15]
-
Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding of an analyte (cAMP analog) to an immobilized ligand (PKA), are measured.
-
Protocol Outline:
-
Immobilization: Covalently attach purified PKA regulatory subunits to a sensor chip surface.
-
Binding: Flow solutions containing varying concentrations of the cAMP analog over the sensor surface.
-
Detection: Monitor the change in the SPR signal in real-time to determine the association and dissociation rates.
-
Data Analysis: Fit the binding data to a suitable model to calculate the Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein.[16][17][18][19][20]
-
Principle: The heat released or absorbed during the binding of a cAMP analog to PKA is measured directly.
-
Protocol Outline:
-
Sample Preparation: Place a solution of purified PKA in the sample cell of the calorimeter and the cAMP analog solution in the injection syringe.
-
Titration: Inject small aliquots of the cAMP analog into the PKA solution.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding isotherm to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.
-
Fluorescence Polarization/Anisotropy Assay
This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[21][22][23][24]
-
Principle: A fluorescently labeled cAMP analog (or a competing fluorescent ligand) will tumble slowly when bound to the larger PKA molecule, resulting in a high fluorescence polarization value.
-
Protocol Outline:
-
Reagent Preparation: Prepare a solution of purified PKA and a fluorescently labeled cAMP analog (or a fluorescent peptide that binds to the PKA catalytic subunit).
-
Competition (for unlabeled analogs): In a competitive assay format, incubate PKA and the fluorescent probe with increasing concentrations of the unlabeled cAMP analog.
-
Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the analog concentration and fit the data to determine the IC50, which can be converted to a Ki.
-
Filter Binding Assay
This is a classic and straightforward method for measuring the binding of a radiolabeled ligand to a protein.[25][26][27][28]
-
Principle: A radiolabeled cAMP analog bound to PKA will be retained on a nitrocellulose filter, while the unbound analog will pass through.
-
Protocol Outline:
-
Reaction Setup: Incubate a constant amount of purified PKA with varying concentrations of a radiolabeled cAMP analog.
-
Filtration: Pass the reaction mixtures through a nitrocellulose filter under vacuum.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the analog concentration to determine the Kd.
-
By employing these methodologies, researchers can obtain robust quantitative data to compare the binding affinities of different cAMP analogs, aiding in the selection of the most appropriate tools for their specific research needs and advancing our understanding of PKA-mediated signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Bromo-cAMP decreases the Ca2+ sensitivity of airway smooth muscle contraction through a mechanism distinct from inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Cyclic nucleotides as affinity tools: phosphorothioate cAMP analogues address specific PKA subproteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. faculty.washington.edu [faculty.washington.edu]
- 16. forskning.ruc.dk [forskning.ruc.dk]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. tainstruments.com [tainstruments.com]
- 20. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 21. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. A rapid filtration assay for cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Filter binding assay - Wikipedia [en.wikipedia.org]
- 28. reactionbiology.com [reactionbiology.com]
Confirming the Synergistic Effect of 8-AHA-cAMP with Site A-Selective Analogs: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and quantify the synergistic effects of 8-aminohexylamino-cAMP (8-AHA-cAMP), a site B-selective cAMP analog, with site A-selective cAMP analogs in activating cAMP-dependent Protein Kinase A (PKA). The synergistic activation of PKA, particularly the PKA-I isoform, can lead to enhanced downstream cellular effects, such as apoptosis in cancer cells, making this a promising area for therapeutic development.[1]
This guide outlines the theoretical basis for this synergy, provides detailed experimental protocols for its assessment, and presents a standardized method for data analysis and visualization.
Understanding the Synergy
Cyclic AMP (cAMP) is a ubiquitous second messenger that primarily mediates its effects through PKA. The PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The regulatory subunits, which exist as type I (RI) and type II (RII) isoforms, each contain two distinct cAMP binding sites: site A and site B. The binding of cAMP to these sites leads to a conformational change, dissociation of the catalytic subunits, and subsequent phosphorylation of target proteins.
The synergistic activation of PKA-I is achieved by the simultaneous administration of a site A- and a site B-selective analog.[4] This co-operative binding more effectively induces the conformational change required for the activation of the catalytic subunits than either analog alone, resulting in a biological effect that is greater than the additive effects of the individual analogs.
Data Presentation: Quantifying Synergy
The synergistic effect of combining a site B-selective analog like this compound (or its derivative, 2-Cl-8-AHA-cAMP) with a site A-selective analog can be quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The following tables present illustrative data on the induction of apoptosis in a hypothetical cancer cell line, demonstrating the synergistic effect of combining a site B-selective analog with a site A-selective analog.
Table 1: Dose-Response of Single Analogs on Apoptosis
| Analog | Concentration (µM) | % Apoptosis (Mean ± SD) |
| Site B-Selective Analog | 0 | 5 ± 1.2 |
| (e.g., 2-Cl-8-AHA-cAMP) | 50 | 15 ± 2.1 |
| 100 | 25 ± 3.5 | |
| 200 | 40 ± 4.2 | |
| 400 | 55 ± 5.1 | |
| Site A-Selective Analog | 0 | 5 ± 1.1 |
| (e.g., N6-Bnz-8-Pip-cAMP) | 100 | 10 ± 1.8 |
| 200 | 18 ± 2.9 | |
| 300 | 28 ± 3.8 | |
| 400 | 35 ± 4.5 |
Table 2: Synergistic Effect of Combined Analogs on Apoptosis
| Site B-Analog (µM) | Site A-Analog (µM) | Observed % Apoptosis (Mean ± SD) | Expected % Apoptosis (Additive) | Combination Index (CI) | Interpretation |
| 50 | 100 | 35 ± 3.9 | 25 | < 1 | Synergy |
| 100 | 200 | 60 ± 5.3 | 43 | < 1 | Synergy |
| 200 | 300 | 85 ± 6.1 | 68 | < 1 | Synergy |
Experimental Protocols
To empirically determine the synergistic effect, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.
PKA Activation Assay (Western Blot for Substrate Phosphorylation)
This protocol measures the activation of PKA by detecting the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), at a specific phosphorylation site (e.g., Ser133).
Materials:
-
Cell line of interest
-
Site A- and Site B-selective cAMP analogs
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the site A-selective analog, the site B-selective analog, or a combination of both for a predetermined time (e.g., 30 minutes). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-CREB antibody to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated CREB to total CREB.
Cell Viability/Proliferation Assay (XTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the single analogs and their combinations. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent. Add the mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the samples in a spectrophotometer at 450-500 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the cAMP analogs as described in the previous protocols.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Signaling Pathway
Caption: Canonical cAMP/PKA signaling pathway.
Experimental Workflow
Caption: Workflow for confirming synergistic effects.
Logical Relationship of Synergy Analysis
Caption: Logic for determining drug interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Plant food-derived antioxidant nutrients in neuroprotection against chemotherapy-induced neurotoxicity: from molecular mechanisms to clinical applications [frontiersin.org]
- 5. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Dissecting PKA Signaling: A Comparative Guide to Site-Selective cAMP Analogs
For researchers, scientists, and drug development professionals, the targeted modulation of Protein Kinase A (PKA) signaling pathways is crucial for understanding a myriad of cellular processes and for developing novel therapeutics. This guide provides a comprehensive comparison of site-selective cyclic AMP (cAMP) analogs, offering a toolkit for dissecting the intricate signaling networks governed by different PKA isoforms.
Cyclic AMP is a ubiquitous second messenger that regulates a vast array of cellular functions primarily through the activation of PKA.[1][2] The PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[3] Upon binding of cAMP to the R subunits, the C subunits are released and become active, phosphorylating downstream target proteins. The functional diversity of PKA signaling is in part achieved through the existence of four different R subunit isoforms: RIα, RIβ, RIIα, and RIIβ, which exhibit distinct tissue distribution and biochemical properties.[4][5][6] Site-selective cAMP analogs are powerful chemical tools designed to preferentially activate PKA holoenzymes containing specific R subunit isoforms, thereby enabling the elucidation of isoform-specific signaling pathways.
This guide presents a comparative analysis of the performance of various site-selective cAMP analogs, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate their application in the laboratory.
Comparative Performance of Site-Selective cAMP Analogs
The selectivity of cAMP analogs for different PKA isoforms is primarily determined by substitutions on the adenine ring of the cAMP molecule. Generally, modifications at the C8 position tend to confer selectivity for type I PKA isoforms (containing RIα or RIβ), while substitutions at the N6 position favor activation of type II isoforms (containing RIIα or RIIβ).[4][7]
The following table summarizes the activation constants (EC50) for a selection of C8- and N6-substituted cAMP analogs for the PKA RIα and RIIβ isoforms. This data is critical for selecting the appropriate analog to achieve isoform-selective PKA activation in experimental systems.
| Analog | Substitution | Target Isoform | EC50 (nM) for RIα | EC50 (nM) for RIIβ | Fold Selectivity (RIα/RIIβ) | Reference |
| 8-Cl-cAMP | C8-Chloro | RI | 130 | 1100 | 8.5 | [4] |
| 8-Br-cAMP | C8-Bromo | RI | 160 | 1400 | 8.8 | [4] |
| 8-AHA-cAMP | C8-Amino-Hexyl-Amino | RI | 230 | 1500 | 6.5 | [4] |
| N6-Benzoyl-cAMP | N6-Benzoyl | RII | 2800 | 140 | 0.05 | [4] |
| N6-Phenyl-cAMP | N6-Phenyl | RII | 3500 | 180 | 0.05 | [4] |
| HE33 | N6-Dipropyl | RII | 414 | 45 | 0.11 | [4] |
Note: Lower EC50 values indicate higher potency. Fold selectivity is calculated as the ratio of EC50 for the non-preferred isoform to the EC50 for the preferred isoform. A higher fold selectivity value indicates greater specificity.
Visualizing PKA Signaling and Analog Action
To understand the context in which these analogs function, it is essential to visualize the PKA signaling pathway and the mechanism of action of site-selective cAMP analogs.
The diagram above illustrates the canonical PKA signaling pathway, from an extracellular signal to a cellular response. Site-selective cAMP analogs bypass the initial steps of this pathway by directly binding to the regulatory subunits of PKA.
This diagram illustrates the preferential activation of PKA isoforms by C8- and N6-substituted cAMP analogs.
Experimental Protocols
To aid researchers in the practical application of these tools, detailed protocols for key experiments are provided below.
Fluorescence Anisotropy/Polarization Assay for Measuring Analog Binding and PKA Activation
This assay measures the binding of cAMP analogs to PKA and the subsequent dissociation of the catalytic subunit in a high-throughput format.[4][7] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.
Materials:
-
Purified recombinant PKA regulatory (RIα, RIβ, RIIα, RIIβ) and catalytic subunits
-
Fluorescently labeled PKA inhibitor peptide (e.g., Texas Red-labeled IP20)[4]
-
Site-selective cAMP analogs
-
Assay buffer: 50 mM potassium phosphate (pH 6.8), 150 mM KCl, 5 mM EDTA, 0.2 mg/ml BSA, 0.01% Triton X-100
-
384-well black, low-volume microplates
-
Fluorescence plate reader capable of measuring anisotropy/polarization
Procedure:
-
Holoenzyme Formation: Mix a 1.25-fold molar excess of the desired R subunit dimer with the C subunit in assay buffer and incubate on ice for at least 30 minutes to form the inactive holoenzyme.
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Pre-formed PKA holoenzyme (final concentration typically 10-50 nM)
-
Fluorescently labeled inhibitor peptide (final concentration typically 1-5 nM)
-
Serial dilutions of the site-selective cAMP analog or control (e.g., cAMP).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure fluorescence anisotropy/polarization using the plate reader. Excitation and emission wavelengths will depend on the fluorophore used.
-
Data Analysis: Plot the change in anisotropy as a function of the log of the analog concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro PKA Kinase Activity Assay
This assay directly measures the enzymatic activity of the PKA catalytic subunit released upon activation by cAMP analogs. A common method involves the use of a specific peptide substrate, such as Kemptide (LRRASLG), and measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP.[8][9][10] Non-radioactive methods using phosphospecific antibodies or coupled enzyme assays are also available.[11]
Materials:
-
Purified PKA holoenzyme
-
Site-selective cAMP analogs
-
Kemptide peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer: 20 mM MOPS (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Stopping solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
PKA holoenzyme (final concentration in the nanomolar range)
-
Varying concentrations of the site-selective cAMP analog.
-
Kemptide (final concentration typically 50-100 µM)
-
Kinase reaction buffer.
-
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP (final concentration typically 100 µM, with a specific activity of 100-500 cpm/pmol).
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Immediately place the P81 paper in a beaker of 75 mM phosphoric acid and wash several times to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the Kemptide and plot the PKA activity as a function of the analog concentration to determine the activation constant (Ka).
Affinity Purification of PKA Isoforms
Immobilized cAMP analogs can be used to selectively purify PKA regulatory subunits and their associated proteins from cell or tissue lysates.[1][2][12] This technique is valuable for identifying isoform-specific binding partners.
Materials:
-
cAMP analog-agarose beads (e.g., this compound-agarose)
-
Cell or tissue lysate
-
Lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors
-
Wash buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100)
-
Elution buffer: Wash buffer containing a high concentration of cAMP or a competing analog (e.g., 10-50 mM cAMP)
Procedure:
-
Lysate Preparation: Prepare a clarified cell or tissue lysate by homogenization and centrifugation.
-
Binding: Incubate the lysate with the cAMP analog-agarose beads at 4°C with gentle rotation for 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound PKA subunits and their interacting proteins by incubating the beads with elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting using isoform-specific antibodies, or mass spectrometry to identify the purified proteins.
This workflow diagram outlines the key steps in utilizing site-selective cAMP analogs for studying PKA signaling, from initial sample preparation to data analysis and interpretation.
Conclusion
Site-selective cAMP analogs are indispensable tools for dissecting the complex and multifaceted roles of PKA isoforms in cellular signaling. By providing quantitative data on their performance and detailed experimental protocols, this guide aims to empower researchers to effectively utilize these powerful chemical probes. The careful selection and application of these analogs will continue to advance our understanding of PKA-mediated processes in both normal physiology and disease, paving the way for the development of more targeted and effective therapeutic interventions.
References
- 1. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKA RIα Homodimer Structure Reveals an Intermolecular Interface with Implications for Cooperative cAMP Binding and Carney Complex Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implementing fluorescence anisotropy screening and crystallographic analysis to define PKA isoform-selective activation by cAMP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]
- 10. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 8-AHA-cAMP: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP), a commonly used cyclic AMP analog in signaling pathway research. While this compound is not classified as an acutely hazardous substance, adherence to proper disposal protocols is essential to ensure a safe laboratory environment and compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and chemical hygiene plan. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₅N₇O₆P |
| Molecular Weight | 442.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of waste containing this compound.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused stock solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and aqueous waste from experiments.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Do not mix with hazardous wastes such as flammable solvents, strong acids or bases, or heavy metals.[1][2][3]
2. Disposal of Solid this compound Waste:
-
For small quantities of solid this compound, treat it as non-hazardous chemical waste.[4][5]
-
Place the solid waste in a clearly labeled, sealed container. The label should include "this compound waste" and the date.
-
Dispose of the container in the designated non-hazardous solid chemical waste stream as per your institution's guidelines.[5] This typically involves placing it in a specific bin for collection by environmental health and safety (EHS) personnel.
3. Disposal of Aqueous this compound Waste:
-
For dilute aqueous solutions of this compound (concentrations typically used in cell culture or enzyme assays), consult your local regulations regarding sewer disposal.[6][7][8] Many institutions permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the drain with copious amounts of water.[9]
-
If permitted by your institution:
-
If sewer disposal is not permitted or the solution contains other hazardous components:
-
Collect the aqueous waste in a designated, leak-proof, and clearly labeled container. The label should list all chemical components and their approximate concentrations.
-
Store the container in a designated satellite accumulation area until it is collected by your institution's EHS department for proper disposal.[8]
-
4. Disposal of Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be placed in a designated solid waste container.
-
If the labware is also considered a biohazard, it must be decontaminated according to your institution's biosafety protocols before being disposed of as chemical waste.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as aqueous chemical waste.[10] After rinsing, deface the label and dispose of the container in the regular laboratory glass or plastic recycling, if permitted.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
- 1. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. danielshealth.com [danielshealth.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epfl.ch [epfl.ch]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 8-AHA-cAMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP). The following step-by-step procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses or goggles | Should be worn at all times to protect from splashes or airborne particles.[2][3] |
| Hand Protection | Nitrile gloves | Wear standard laboratory gloves to prevent skin contact. Change gloves immediately if contaminated.[3][4] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing and skin from accidental spills.[2][3] |
| Respiratory Protection | Dust mask or use of a fume hood | Recommended when handling the powder outside of a contained environment to avoid inhalation.[3] |
Step-by-Step Handling and Experimental Workflow
2.1. Preparation and Reconstitution
This compound is typically a lyophilized solid and requires reconstitution for use in experiments.
-
Preparation of Work Area :
-
Weighing the Compound :
-
Use a calibrated analytical balance.
-
To avoid static electricity causing the powder to disperse, an anti-static gun can be utilized.[5]
-
Carefully transfer the desired amount of this compound powder to a suitable container.
-
-
Reconstitution :
-
Consult the product datasheet for the recommended solvent.
-
Slowly add the solvent to the vial containing the this compound powder to avoid splashing.
-
Gently vortex or pipette to ensure the powder is fully dissolved.
-
2.2. Storage
-
Short-term Storage : Store the reconstituted solution at -20°C.
-
Long-term Storage : For extended periods, it is recommended to store this compound in its lyophilized form at -20°C or below.
Disposal Plan
As this compound is a biochemical reagent not classified as acutely hazardous, disposal should follow standard laboratory procedures for non-hazardous chemical waste.
-
Liquid Waste :
-
Solid Waste :
-
Unused or expired this compound powder should be disposed of as solid chemical waste.
-
Place the sealed container in a designated solid waste container for chemical waste.[7]
-
-
Contaminated Materials :
-
Gloves, pipette tips, and other disposables contaminated with this compound should be placed in the appropriate laboratory waste bin.[8]
-
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
